molecular formula C10H9FO3 B15061414 (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

Cat. No.: B15061414
M. Wt: 196.17 g/mol
InChI Key: IMYBFKQCTCBNPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is a high-purity chemical compound offered for research and development purposes. This product is intended for use in laboratory settings only and is not classified or tested for medicinal, household, or personal use. As a derivative of cinnamic acid, this compound belongs to a class of molecules frequently utilized as versatile building blocks in organic synthesis and medicinal chemistry research . The presence of both a fluorine atom and a methoxy group on the phenyl ring can influence the compound's electronic properties and reactivity, making it a valuable intermediate for constructing more complex molecular architectures. Researchers often employ such structures in the development of pharmaceutical candidates and functional materials. This product requires careful handling. Potential hazards may include skin and eye irritation or respiratory irritation. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE). For optimal stability, the compound should be stored sealed in a dry environment at room temperature.

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

3-(3-fluoro-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9FO3/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6H,1H3,(H,12,13)

InChI Key

IMYBFKQCTCBNPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC(=O)O)F

Origin of Product

United States

Foundational & Exploratory

Structural and Synthetic Profiling of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid—frequently referred to as 3-fluoro-5-methoxycinnamic acid—is a highly specialized, fluorinated building block utilized in advanced medicinal chemistry and organic synthesis. By combining the rigid, planar geometry of a trans-cinnamic acid core with the unique electronic perturbations of meta-fluoro and meta-methoxy substituents, this compound offers a versatile scaffold for drug discovery. This technical whitepaper explores the physicochemical properties, structural causality, and validated synthetic workflows associated with this molecule.

Structural and Electronic Causality

The chemical behavior of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is dictated by the interplay of its three primary structural motifs:

  • The (E)-Acrylic Acid Moiety: The

    
    -unsaturated carbonyl system provides a highly conjugated, planar backbone. The trans (E) configuration is thermodynamically favored due to the minimization of steric clash between the aromatic ring and the carboxylic acid group. This moiety acts as a potent Michael acceptor and provides a synthetic handle for esterification, amidation, or decarboxylative cross-coupling.
    
  • The 3-Fluoro Substituent: Fluorine is highly electronegative but poorly polarizable. Placed at the meta position, it exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring and the adjacent acrylic system, slightly lowering the pKa of the carboxylic acid compared to unsubstituted cinnamic acid. More importantly, in medicinal chemistry, the introduction of fluorine blocks metabolic transformations (such as CYP450-mediated hydroxylation) and mimics enzyme substrates, thereby increasing molecular lipophilicity and enhancing bioavailability[1].

  • The 5-Methoxy Substituent: The methoxy group acts as an electron-donating group (+M) via resonance, though its effect is primarily directed to the ortho and para positions relative to itself. Because it is meta to the acrylic acid tail, its resonance contribution to the alkene is minimized, allowing its inductive electron-withdrawing effect to subtly increase the electrophilicity of the

    
    -carbon.
    

Metabolism A Unsubstituted Cinnamic Acid Core B CYP450 Oxidation at Meta Position A->B C Rapid Clearance B->C D 3-Fluoro Substituted Derivative E Steric/Electronic Blockade of CYP450 D->E F Prolonged Half-Life E->F

Impact of meta-fluorination on CYP450-mediated metabolic clearance pathways.

Physicochemical Properties

The physical and chemical properties of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid (CAS: 628732-18-3) make it an ideal intermediate for synthesizing complex pharmaceutical agents, such as substituted indans and imidazole-2-thiones[2].

PropertyValue / Description
IUPAC Name (E)-3-(3-fluoro-5-methoxyphenyl)prop-2-enoic acid
CAS Registry Number 628732-18-3
Molecular Formula C₁₀H₉FO₃
Molecular Weight 196.17 g/mol
Topological Polar Surface Area (TPSA) 46.5 Ų
Estimated pKa (Carboxylic Acid) ~ 4.3 – 4.5
Solubility Profile Soluble in DMSO, DMF, Methanol; Insoluble in H₂O
Physical Form White to off-white crystalline solid
Validated Synthetic Methodology: Knoevenagel Condensation

The most reliable and atom-economical method for synthesizing (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is the Knoevenagel condensation of 3-fluoro-5-methoxybenzaldehyde with malonic acid.

Mechanistic Rationale

The reaction utilizes a weak base (often piperidine) in a solvent like pyridine. Piperidine is not merely a base; it acts as a nucleophilic catalyst, reacting with the aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for the nucleophilic attack by the enolate of malonic acid. Subsequent decarboxylation under thermal conditions exclusively yields the (E)-isomer due to the minimization of allylic strain in the transition state preceding the loss of CO₂.

Step-by-Step Protocol

This protocol is designed as a self-validating system; the evolution of gas and the pH-dependent precipitation serve as internal checks for reaction progress.

  • Reagent Preparation: In a dry, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 3-fluoro-5-methoxybenzaldehyde in anhydrous pyridine (approx. 3 mL per mmol of aldehyde).

  • Activation: Add 1.5 equivalents of malonic acid to the solution. Stir until fully dissolved.

  • Catalysis: Add a catalytic amount of piperidine (0.1 equivalents).

  • Thermal Decarboxylation: Heat the reaction mixture to 90–100 °C using an oil bath. Validation Check: Observe the steady evolution of carbon dioxide gas (bubbling). The reaction is typically complete when gas evolution ceases (usually 3 to 5 hours).

  • Quenching & Workup: Cool the mixture to room temperature. Pour the solution into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to neutralize the pyridine. Validation Check: Adjust the aqueous phase to pH 1–2; a white to off-white precipitate of the target acrylic acid must form immediately.

  • Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold distilled water to remove residual pyridine salts, and dry in vacuo over P₂O₅.

  • Purification: Recrystallize from ethanol/water to obtain the analytically pure (E)-isomer.

Synthesis A 3-Fluoro-5-methoxy- benzaldehyde C Iminium Intermediate A->C Piperidine (Catalyst) B Malonic Acid B->C Pyridine (Solvent/Base) D (E)-3-(3-Fluoro-5-methoxyphenyl) acrylic acid C->D Decarboxylation (Heat, 90°C)

Knoevenagel condensation workflow for synthesizing the target acrylic acid derivative.

Downstream Applications in Drug Development

The (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid scaffold is heavily utilized in the synthesis of complex cyclic systems. For instance, it serves as a critical intermediate in the synthesis of 4-(substituted cycloalkylmethyl) imidazole-2-thiones, which are investigated for their pharmacological activity at adrenergic receptors[2].

In these workflows, the acrylic acid undergoes standard transformations:

  • Esterification: Conversion to a methyl ester using methanol and a catalytic acid (e.g., H₂SO₄) to protect the carboxylate during subsequent ring-closing steps.

  • Friedel-Crafts Alkylation / Cyclization: The double bond can be reduced, and the resulting propanoic acid derivative can undergo intramolecular Friedel-Crafts acylation to form fluorinated indanone derivatives, leveraging the electron-donating nature of the methoxy group to direct the cyclization[2].

By utilizing this specific fluorinated cinnamic acid, researchers can precisely tune the lipophilicity and metabolic resistance of the final active pharmaceutical ingredient (API), ensuring a longer duration of action and higher efficacy in vivo.

References
  • Burke et al. "4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl) imidazole-2-thiones, 4-(substituted cycloalkylmethyl) imidazol-2-ones and 4-(substituted cycloalkenylmethyl) imidazol-2-ones and related compounds". US Patent 7323485B2.

Sources

Modulating Acidity and Reactivity: A Comparative Analysis of Fluorine and Methoxy Electronic Effects on the Acrylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

For researchers, scientists, and professionals in drug development, the precise manipulation of molecular properties is a cornerstone of rational design. Acrylic acids and their derivatives represent a vital class of building blocks, and their reactivity is profoundly influenced by the electronic nature of their substituents. This technical guide provides an in-depth analysis of the electronic effects imparted by two common, yet functionally distinct, substituents: fluorine and the methoxy group. We will dissect the dualistic nature of their inductive and resonance effects, quantify their impact on acidity (pKa) and electrophilicity, and provide field-proven experimental protocols for their characterization. This document serves as a comprehensive resource for understanding and leveraging these substitutions to fine-tune molecular behavior in synthetic and medicinal chemistry applications.

Foundational Principles: The Duality of Inductive and Resonance Effects

The electronic character of any substituent is governed by two primary phenomena: the inductive effect and the resonance (or mesomeric) effect.[1][2] Understanding their interplay is critical, as they often operate in opposition.

  • The Inductive Effect (-I / +I): This effect is transmitted through the sigma (σ) bond framework of a molecule.[3] It arises from the electronegativity difference between atoms, causing a polarization and a pull or push of electron density. The effect is distance-dependent, weakening significantly over just a few bonds.[1][4]

    • -I Effect (Electron-Withdrawing): Exerted by electronegative atoms (like Fluorine or Oxygen) that pull electron density towards themselves.

    • +I Effect (Electron-Donating): Exerted by groups like alkyls that are less electronegative than carbon and push electron density away.

  • The Resonance Effect (+M / -M): Also known as the mesomeric effect, this involves the delocalization of pi (π) electrons or lone pairs across a conjugated system.[3] Unlike the inductive effect, its influence is not significantly attenuated by distance within the conjugated system.[3]

    • +M Effect (Electron-Donating): Occurs when a substituent with a lone pair (like the oxygen in a methoxy group) donates that electron density into the π-system.[3][5]

    • -M Effect (Electron-Withdrawing): Occurs when a group (like a nitro or cyano group) pulls electron density out of the π-system through resonance.

The net electronic impact of a substituent is the vector sum of these two effects. As we will see, for fluorine and methoxy groups, these forces are in direct competition, leading to nuanced and context-dependent behaviors.[6][7]

G cluster_F Fluorine on Acrylic Acid cluster_OMe Methoxy on Acrylic Acid F_I Strong Inductive Effect (-I) (High Electronegativity) F_Net Net Effect: Strongly Electron-Withdrawing F_I->F_Net Dominates F_M Weak Resonance Effect (+M) (Lone Pair Donation) F_M->F_Net Minor Contributor OMe_I Moderate Inductive Effect (-I) (Oxygen Electronegativity) OMe_Net Net Effect: Predominantly Electron-Donating (via Resonance) OMe_I->OMe_Net Opposes OMe_M Strong Resonance Effect (+M) (Lone Pair Delocalization) OMe_M->OMe_Net Dominates

Sources

An In-depth Technical Guide to the Solubility Profile of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid, a compound of interest in pharmaceutical and materials science research. The document outlines the theoretical principles governing solubility, details a robust experimental methodology for solubility determination, and discusses the anticipated solubility of the target molecule in a range of organic solvents based on its structural characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this and structurally related compounds.

Introduction: Understanding the Molecule of Interest

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is a derivative of cinnamic acid, characterized by the presence of a fluoro and a methoxy group on the phenyl ring. The acrylic acid moiety confers acidic properties and the potential for hydrogen bonding, while the substituted phenyl ring dictates its lipophilicity and potential for various intermolecular interactions. A thorough understanding of its solubility is critical for a variety of applications, including formulation development, reaction chemistry, and crystallization studies.

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This polar group is a strong hydrogen bond donor and acceptor, suggesting favorable interactions with polar and protic solvents.

  • Fluoro Group (-F): The high electronegativity of fluorine can lead to dipole-dipole interactions and may influence the molecule's crystal lattice energy.[1] The introduction of fluorine can modulate pKa, potentially enhancing bioavailability.[1]

  • Methoxy Group (-OCH₃): This group can act as a hydrogen bond acceptor and contributes to the molecule's polarity.

  • Phenyl Ring and Alkene Bridge: These nonpolar components contribute to the molecule's lipophilicity, favoring solubility in less polar solvents.

The interplay of these functional groups results in a molecule with a nuanced solubility profile, necessitating a systematic approach to its characterization.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This can be quantified using models such as Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary fluctuating dipoles.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.[3]

Each solvent and solute can be described by a point in three-dimensional Hansen space. The closer two points are, the more likely the solute is to dissolve in the solvent.[3] The interaction between a solute and a solvent can be predicted by calculating the distance (Ra) between their respective Hansen parameters.[2]

Experimental Determination of Solubility: A Validated Protocol

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] This method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is formed.

Materials and Equipment
  • (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid (solid)

  • A range of organic solvents of known purity (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, heptane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[5]

  • Equilibration: Seal the vials and place them in a constant temperature shaker set to a defined temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[6]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved solute.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal and agitate at constant temperature B->C D Allow for sedimentation C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H H G->H Calculate Solubility

Caption: Experimental workflow for solubility determination.

Anticipated Solubility Profile and Data Presentation

Based on the structure of (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid, a hypothetical solubility profile can be predicted. The presence of the carboxylic acid and methoxy groups suggests good solubility in polar protic solvents like alcohols and in polar aprotic solvents like acetone and ethyl acetate. The aromatic ring and the double bond will contribute to some solubility in less polar solvents like toluene, while solubility in nonpolar aliphatic solvents like heptane is expected to be low.

Hypothetical Solubility Data

The following table presents a hypothetical summary of the solubility data for (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid in various organic solvents at 25 °C.

SolventSolvent TypePredicted Solubility (mg/mL)
MethanolPolar Protic> 50
EthanolPolar Protic> 50
AcetonePolar Aprotic20 - 50
Ethyl AcetatePolar Aprotic10 - 20
TolueneNonpolar Aromatic1 - 5
HeptaneNonpolar Aliphatic< 0.1
Molecular Interactions Influencing Solubility

The interactions between (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid and different solvent types can be visualized as follows:

G cluster_solute Solute: (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid cluster_solvents Solvents solute Carboxylic Acid (H-bond donor/acceptor) Fluoro Group (Dipole) Methoxy Group (H-bond acceptor) Aromatic Ring (π-π stacking) polar_protic Polar Protic (e.g., Methanol) - H-bonding solute->polar_protic Strong Interaction polar_aprotic Polar Aprotic (e.g., Acetone) - Dipole-dipole solute->polar_aprotic Moderate Interaction nonpolar Nonpolar (e.g., Toluene) - van der Waals - π-π stacking solute->nonpolar Weak Interaction

Caption: Solute-solvent interaction diagram.

Conclusion

The solubility of (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid in organic solvents is a critical parameter for its application in research and development. This guide has provided a theoretical framework for understanding solubility, a detailed experimental protocol for its determination, and an anticipated solubility profile based on the molecule's structural features. The presented methodology, centered around the robust shake-flask method, provides a reliable means for obtaining accurate and reproducible solubility data. A systematic study of its solubility in a diverse set of organic solvents will enable researchers to effectively utilize this compound in their work.

References

  • Hansen, C. M. (1967). Hansen Solubility Parameters (HSP).
  • Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References.
  • Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP) | AgfaLabs.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Molecules. (2025, July 18).
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • Journal of Pharmaceutical Analysis. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • American Pharmaceutical Review. (2013, April 2).
  • ACS Publications. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
  • University of Lincoln Library Dissertation Showcase. (n.d.).
  • ResearchGate. (2025, July 1). (PDF)
  • Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Arabian Journal of Chemistry. (2024, February 3). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)
  • ResearchGate. (2019, March 13). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.
  • ChemScene. (n.d.). (E)-3-(3-chloro-5-fluoro-4-methoxyphenyl)acrylic acid.
  • ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA)
  • Wikipedia. (n.d.). Acrylic acid.
  • ScienceDirect. (n.d.).
  • Sigma-Aldrich. (n.d.). (E)-3-(3,5-Dichlorophenyl)acrylic acid.
  • BLD Pharm. (n.d.). 17570-26-2|(E)-3-(3-Methoxyphenyl)acrylic acid.

Sources

Engineering Fluorinated Methoxy Cinnamic Acid Analogs: A Technical Guide to Design, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale: The Privileged Scaffold

In modern drug discovery, cinnamic acid and its derivatives represent a "privileged scaffold"—a core structure capable of binding to multiple, diverse biological targets. As a Senior Application Scientist, I approach the functionalization of this scaffold not as random screening, but as targeted molecular engineering. By strategically introducing methoxy (-OCH₃) and fluorinated (-F, -CF₃, -CF₂H) groups, we fundamentally alter the pharmacokinetic and pharmacodynamic landscape of the molecule.

The Causality of Functionalization:

  • The Methoxy Group: The addition of a methoxy group (e.g., in 4-methoxycinnamic acid or ferulic acid) acts as an electron-donating moiety via resonance (+M effect). This enriches the electron density of the aromatic ring, which is crucial for interacting with specific enzyme pockets and enhancing the molecule's hyperpolarizability—a trait directly linked to its radical scavenging and antioxidant capacity (1)[1].

  • The Fluorine Bioisostere: Fluorine substitution is a highly deliberate choice. Replacing a phenolic hydroxyl group with a difluoromethyl (-CF₂H) moiety acts as a bioisostere. It retains the hydrogen-bond donating/accepting capability of the hydroxyl group but drastically increases lipophilicity, allowing the molecule to penetrate lipid-rich environments like bacterial cell walls (2)[2]. Furthermore, bis(trifluoromethyl) substitutions block metabolic oxidation sites (e.g., CYP450 metabolism), vastly improving the molecule's half-life.

Mechanistic Pathways & Biological Targets

Fluorinated methoxy cinnamic acid analogs exhibit pleiotropic effects across several therapeutic domains.

  • Oncology & Dermatological Targets: Derivatives synthesized from caffeic and ferulic acids featuring bis(trifluoromethyl)phenyl substituents have been shown to act as nonsteroidal inhibitors of Human Steroid 5α-Reductase Type-1 (SRD5A1). By downregulating SRD5A1, these compounds reduce the conversion of testosterone to dihydrotestosterone (DHT), presenting a viable pathway for treating prostate cancer and androgenic alopecia (3)[3].

  • Antimicrobial Action: The amidation of methoxycinnamic acids, coupled with difluoromethylation, yields compounds that perturb bacterial redox homeostasis. These analogs exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria (2)[2].

  • Anti-inflammatory & Antioxidant: Hybridizing the cinnamic acid core with quinolinone or introducing methoxy/acetyloxy groups enhances Lipoxygenase (LOX) inhibitory activity, mitigating inflammatory cascades (4)[4].

MOA F_Analog Fluorinated Methoxy Cinnamic Acid Analog Target1 SRD5A1 Enzyme F_Analog->Target1 Competitive Binding Target2 Bacterial Cell Wall & Redox Homeostasis F_Analog->Target2 Membrane Perturbation Target3 ROS / Free Radicals F_Analog->Target3 Hydrogen Atom Transfer Outcome1 Decreased DHT (Anti-cancer) Target1->Outcome1 Outcome2 Growth Inhibition (Antibacterial) Target2->Outcome2 Outcome3 Oxidative Stress Reduction Target3->Outcome3

Fig 1: Mechanistic pathways of fluorinated methoxy cinnamic acid analogs across biological targets.

Quantitative Structure-Activity Relationship (SAR) Profiles

To understand the efficacy of these modifications, we must analyze the quantitative data. The table below summarizes the biological activity of key methoxy cinnamic acid derivatives engineered with fluorinated or complex amide substitutions.

Compound ScaffoldStrategic ModificationPrimary Biological TargetActivity (IC₅₀ / MIC)Ref
Ferulic Acid (4-OH, 3-OMe)3',5'-Bis(trifluoromethyl)phenyl amideSRD5A1 (HaCaT cells)IC₅₀ = 8.05 μM[3]
Ferulic Acid (4-OH, 3-OMe)3',4'-Bis(trifluoromethyl)phenyl amideSRD5A1 (HaCaT cells)IC₅₀ = 10.06 μM[3]
Isoferulic Acid 3'-(Difluoromethyl)-4'-methoxy amideBacterial Strains (Gram +/-)Broad-spectrum MIC[2]
4-Methoxy Cinnamic Acid N-Isopropyl amide (Compound 4p)Lung Adenocarcinoma (A549)Antiproliferative[5]
Cinnamic Acid 4-methoxy / 4-acetyloxy hybridLipoxygenase (LOX)IC₅₀ = 70.0 μM[4]

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal validation mechanisms. As researchers, we must build orthogonal verification steps into our workflows to ensure that intermediate failures are caught before they compound into false biological data.

Workflow Start 1. Substrate Preparation (Methoxycinnamic Acid) Fluorination 2. Fluorination / Amidation (Deoxofluor / DIC coupling) Start->Fluorination Reagent Addition Purification 3. Purification (Silica Gel / Recrystallization) Fluorination->Purification Reaction Completion (TLC) Validation 4. Structural Validation (NMR, IR, GC-MS) Purification->Validation Yield Isolation Validation->Fluorination Purity <95% (Iterative) BioAssay 5. Biological Evaluation (MIC / IC50 Determination) Validation->BioAssay Purity >95% Confirmed

Fig 2: Self-validating synthetic workflow for fluorinated methoxy cinnamic acid derivatives.

Protocol A: Bioisosteric Fluorination & Amidation

Objective: Synthesize 3'-(difluoromethyl)-4'-methoxycinnamoyl amides with high metabolic stability.

Step 1: Fluorination with Deoxofluor®

  • Action: Dissolve the 3-formyl-4-methoxycinnamic acid precursor in anhydrous dichloromethane (DCM). Cool to 0 °C under inert argon. Dropwise, add Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride), then allow the reaction to warm to room temperature.

  • Causality: Why Deoxofluor? While DAST (Diethylaminosulfur trifluoride) is a common fluorinating agent, Deoxofluor is selected for its superior thermal stability, drastically reducing the risk of exothermic decomposition when reacting with heavily oxygenated cinnamic derivatives (2)[2]. Starting at 0 °C protects the α,β-unsaturated double bond from unwanted electrophilic addition.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC). The highly polar aldehyde spot must disappear, replaced by a less polar fluorinated spot. If the aldehyde persists, the Deoxofluor has hydrolyzed; abort and use fresh reagent.

Step 2: Amidation via DIC/DMAP Coupling

  • Action: React the fluorinated acid with the desired amine using N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) (5)[5].

  • Causality: Why DIC over DCC? The byproduct of DIC is a urea derivative that is highly soluble in DCM, allowing for straightforward extraction, whereas DCC produces an insoluble byproduct that complicates purification. DMAP acts as an acyl transfer catalyst, suppressing the formation of unreactive N-acylureas.

  • Self-Validation Checkpoint: Conduct ¹⁹F-NMR and IR spectroscopy. The IR spectrum must show a shift from a broad carboxylic -OH stretch to a sharp amide C=O stretch at ~1650 cm⁻¹. The ¹⁹F-NMR must show a characteristic doublet/multiplet around -110 to -120 ppm, confirming the -CF₂H integration.

Protocol B: Cell-Based Target Downregulation Assay (SRD5A1)

Objective: Evaluate the efficacy of bis(trifluoromethyl) phenyl hydroxycinnamate derivatives.

  • Action: Culture HaCaT cells (human keratinocytes) to 80% confluence. Treat with 10–15 μM of the fluorinated analog for 24 hours. Lyse the cells, extract proteins, and perform Western blotting using anti-SRD5A1 antibodies (3)[3].

  • Causality: Why HaCaT cells? These immortalized keratinocytes naturally express high basal levels of SRD5A1. This provides an endogenous, physiologically relevant environment for testing 5α-reductase inhibitors without the artifacts introduced by transient transfection models.

  • Self-Validation Checkpoint: Run a concurrent MTT cell viability assay and probe the Western blot for GAPDH. If cell viability drops below 80%, the observed SRD5A1 downregulation is likely an artifact of generalized cytotoxicity rather than targeted inhibition. A reduction in the SRD5A1/GAPDH ratio alongside >90% cell viability confirms true specific downregulation.

Conclusion & Future Perspectives

The functionalization of methoxy cinnamic acids with fluorinated moieties is a masterclass in rational drug design. By leveraging the electron-donating properties of the methoxy group and the lipophilic, metabolically stable nature of fluorine bioisosteres, researchers can fine-tune this privileged scaffold to target everything from bacterial redox systems to human steroidogenic enzymes. Future developments should focus on optimizing the pharmacokinetic delivery of these highly lipophilic analogs, potentially through nanoparticle encapsulation or prodrug strategies.

References

  • Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - NIH / PMC - 2

  • Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - ACS Omega - 3

  • Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - NIH / PMC - 5

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study - ResearchGate -1

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - MDPI - 4

Sources

An In-depth Technical Guide to the Acidity and pKa Determination of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to predicting its pharmacokinetic and pharmacodynamic behavior.[1][2][3][4][5] Among these properties, the acid dissociation constant (pKa) stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The pKa value dictates the ionization state of a molecule at a given pH, which in turn governs its solubility, permeability across biological membranes, and interaction with target proteins.[2][3][4][5]

Theoretical Framework: Predicting Acidity

The acidity of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is primarily determined by the stability of its conjugate base, the carboxylate anion. The substituents on the phenyl ring, a fluoro group and a methoxy group at the meta-positions, play a crucial role in modulating this stability through their inductive and resonance effects.

The Parent Scaffolds: Acrylic and Cinnamic Acid

To understand the impact of the substituents, we first consider the pKa values of the parent structures. Acrylic acid has a pKa of approximately 4.25, while cinnamic acid is slightly less acidic, with a pKa of about 4.44.[6] The phenyl group in cinnamic acid is weakly electron-donating overall, which slightly destabilizes the carboxylate anion compared to the vinyl group of acrylic acid, leading to a higher pKa (weaker acid).

Influence of Substituents on the Phenyl Ring

The electronic effects of substituents on the acidity of aromatic acids can be qualitatively understood by considering their inductive and resonance effects.[7]

  • Inductive Effect (I): This is the transmission of charge through sigma bonds. Electronegative atoms like fluorine pull electron density towards themselves (a -I effect), which helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it and increasing acidity (lowering the pKa).[7][8] The methoxy group's oxygen is also electronegative and exerts a -I effect.

  • Resonance Effect (M or R): This involves the delocalization of electrons through the pi-system of the aromatic ring. A methoxy group has a lone pair of electrons on the oxygen that can be donated into the ring (+M effect), which would increase electron density on the ring and destabilize the carboxylate anion, decreasing acidity. A fluorine atom also has lone pairs and can exhibit a +M effect, although it is weaker than its strong -I effect.

For (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid, both substituents are in the meta position relative to the acrylic acid side chain. In the meta position, the resonance effect on the carboxyl group is generally considered to be negligible. Therefore, the dominant influence of both the fluoro and methoxy groups will be their inductive electron-withdrawing effects (-I).

  • Fluorine: As a highly electronegative atom, it will exert a significant -I effect, pulling electron density from the ring and through the acrylic side chain, stabilizing the carboxylate anion. This will increase the acidity of the molecule compared to cinnamic acid.[7][8]

  • Methoxy Group: While it has a +M effect from the ortho and para positions, from the meta position, its electron-withdrawing inductive effect (-I) will be more pronounced in influencing the acidity of the carboxyl group. This will also contribute to stabilizing the carboxylate anion and increasing acidity.

Predicted Effect on pKa:

Given that both the fluoro and methoxy groups at the meta positions act primarily as electron-withdrawing groups via induction, it is predicted that (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid will be a stronger acid than both benzoic acid (pKa ≈ 4.20) and cinnamic acid (pKa ≈ 4.44).[6] The combined electron-withdrawing effects should lead to a pKa value lower than 4.2.

To quantify this prediction more precisely, one could employ the Hammett equation, which provides a linear free-energy relationship for substituted benzoic acid derivatives.[9][10][11] While the acrylic acid side chain introduces a modification to the system, the principles of the Hammett equation can still provide a reasonable estimate. The equation is given as:

log(K/K₀) = σρ

or

pKₐ(H) - pKₐ(X) = σρ

where K and K₀ are the acid dissociation constants of the substituted and unsubstituted acid, respectively, σ is the substituent constant, and ρ is the reaction constant.[9][10] By using the known σ-meta values for fluoro and methoxy substituents and an appropriate ρ value for the ionization of a similar acid series, a more quantitative prediction of the pKa could be made.

Experimental Determination of pKa

While theoretical predictions are valuable, experimental determination of the pKa is essential for accuracy in drug development.[3] The two most common and reliable methods for pKa determination of organic acids are potentiometric titration and UV-Vis spectrophotometry.[12][13]

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate and straightforward method for determining the pKa of an ionizable compound.[12][14][15] The method involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the weak acid) and monitoring the pH change with a calibrated pH meter.[14][16]

Step-by-Step Protocol:
  • Preparation of Solutions:

    • Prepare a standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH).

    • Accurately weigh a sample of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid and dissolve it in a suitable solvent to a known concentration (e.g., 1 mM).[14] Due to the potential for low aqueous solubility, a co-solvent such as methanol or ethanol may be necessary. The proportion of the organic solvent should be kept to a minimum and be consistent across all measurements.

    • Prepare a 0.15 M solution of Potassium Chloride (KCl) to maintain a constant ionic strength during the titration.[14]

  • Apparatus Setup and Calibration:

    • Set up an automated titrator or a manual titration apparatus consisting of a burette, a pH meter with a combination glass electrode, a magnetic stirrer, and a beaker.

    • Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[14]

  • Titration Procedure:

    • Place a known volume of the analyte solution into the beaker containing a magnetic stir bar.

    • Add the KCl solution to maintain constant ionic strength.

    • If necessary, purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of weak acids.[14]

    • Immerse the calibrated pH electrode in the solution and allow the pH reading to stabilize.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition. Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[11][14][17]

    • The equivalence point can be determined from the inflection point of the titration curve, which corresponds to the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[15]

    • At the half-equivalence point volume of titrant, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[17]

Visualization of the Potentiometric Titration Workflow

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_setup Setup & Calibration cluster_titration Titration cluster_analysis Data Analysis Prep_Acid Prepare Analyte Solution (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid Add_Analyte Add Analyte, KCl to Beaker Prep_Acid->Add_Analyte Prep_Base Prepare Standardized Titrant (0.1 M NaOH) Titrate Add NaOH in Increments Prep_Base->Titrate Prep_KCl Prepare Ionic Strength Adjuster (0.15 M KCl) Prep_KCl->Add_Analyte Calibrate_pH Calibrate pH Meter (Buffers pH 4, 7, 10) Assemble Assemble Titration Apparatus Calibrate_pH->Assemble Assemble->Add_Analyte Add_Analyte->Titrate Record_pH Record pH vs. Volume Titrate->Record_pH Plot_Curve Plot pH vs. Volume Record_pH->Plot_Curve Find_EP Determine Equivalence Point (1st/2nd Derivative) Plot_Curve->Find_EP Find_Half_EP Determine Half-Equivalence Point Find_EP->Find_Half_EP Determine_pKa pKa = pH at Half-Equivalence Point Find_Half_EP->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.[13][18][19] This method is advantageous when only small amounts of the compound are available or for poorly soluble substances.[20]

Step-by-Step Protocol:
  • Initial Spectral Scans:

    • Prepare a stock solution of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid in a suitable solvent (e.g., methanol or DMSO).

    • Prepare two buffer solutions at pH values where the compound will exist predominantly in its acidic (protonated) and basic (deprotonated) forms. For a carboxylic acid, this would be a low pH (e.g., pH 2) and a high pH (e.g., pH 10).

    • Record the full UV-Vis absorbance spectrum of the compound in both the acidic and basic buffers to identify the wavelengths of maximum absorbance for each species (λ_max) and to confirm that the spectrum changes with pH.

  • Preparation of Buffer Series:

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte. The pH of each buffer should be accurately measured with a calibrated pH meter.

  • Absorbance Measurements:

    • For each buffer solution, add a constant, known amount of the analyte stock solution to ensure the total concentration of the compound is the same in every sample.[21]

    • Record the absorbance of each solution at one or more wavelengths where the absorbance changes significantly between the protonated and deprotonated forms.

  • Data Analysis:

    • Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.[12]

    • The inflection point of this sigmoidal curve corresponds to the pKa of the compound.[12]

    • Alternatively, the pKa can be calculated using the following equation, where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species:

      pKa = pH + log[(A - A_A⁻) / (A_HA - A)]

    • A linear plot can be generated by plotting log[(A - A_A⁻) / (A_HA - A)] vs. pH. The x-intercept of this line will be the pKa.

Visualization of the UV-Vis Spectrophotometry Workflow

UV_Vis_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis Prep_Stock Prepare Analyte Stock Solution Initial_Scans Record Spectra in Acidic (pH~2) & Basic (pH~10) Buffers Prep_Stock->Initial_Scans Measure_Abs Measure Absorbance of Analyte in Each Buffer Solution Prep_Stock->Measure_Abs Prep_Buffers Prepare Buffer Series (Range of known pH) Prep_Buffers->Measure_Abs Initial_Scans->Measure_Abs Plot_Sigmoid Plot Absorbance vs. pH Measure_Abs->Plot_Sigmoid Calculate_pKa Or: Calculate pKa using Absorbance Equation Measure_Abs->Calculate_pKa Determine_pKa_Inflection pKa = Inflection Point of Sigmoid Curve Plot_Sigmoid->Determine_pKa_Inflection

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational Prediction of pKa

In addition to experimental methods, computational approaches can provide a rapid and cost-effective estimation of pKa values, especially in the early stages of drug discovery.[3][22][23][24][25][26] These methods are based on quantum mechanics or quantitative structure-property relationships (QSPR).

  • Quantum Mechanical (QM) Methods: These approaches calculate the Gibbs free energy change of the dissociation reaction in solution.[22][27][28] While potentially very accurate, they are computationally intensive.[22]

  • QSPR and Machine Learning Models: Many commercial software packages use empirical models built on large databases of experimentally determined pKa values to predict the pKa of new compounds.[23][26] These methods are very fast and often provide sufficient accuracy for initial screening purposes, with typical root-mean-square errors between 0.7 and 1.0 log units.[23][24]

Data Summary

While a specific experimental pKa value for (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is not available, the table below provides reference pKa values for parent and related compounds to contextualize the expected acidity.

CompoundStructureApproximate pKaRationale for Acidity
Acrylic AcidCH₂=CHCOOH4.25Baseline acidity for α,β-unsaturated carboxylic acid.
Cinnamic AcidC₆H₅CH=CHCOOH4.44[6]Phenyl group is weakly electron-donating, slightly decreasing acidity.
Benzoic AcidC₆H₅COOH4.20[6]Reference aromatic carboxylic acid.
(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid F(OCH₃)C₆H₃CH=CHCOOH< 4.20 (Predicted) The -I effects of meta-F and meta-OCH₃ groups increase acidity.

Conclusion and Relevance in Drug Development

The pKa of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is a critical parameter that will profoundly influence its behavior as a potential drug candidate. Based on the analysis of its electronic structure, it is predicted to be a stronger acid than cinnamic acid, with a pKa likely below 4.20. This predicted acidity implies that at physiological pH (approximately 7.4), the molecule will exist almost exclusively in its ionized, carboxylate form.

This has several key implications for drug development:

  • Solubility: The ionized form is generally more water-soluble, which can be advantageous for formulation.

  • Absorption and Permeability: The high degree of ionization at physiological pH may reduce its passive diffusion across lipid membranes, such as the intestinal epithelium and the blood-brain barrier.[2][5] This is a crucial consideration for oral bioavailability and CNS penetration.

  • Target Binding: The charge state of the molecule will dictate its ability to form ionic interactions (salt bridges) with amino acid residues in the binding pocket of its biological target.

Accurate experimental determination of the pKa, using the robust methods of potentiometric titration or UV-Vis spectrophotometry as detailed in this guide, is therefore not merely an academic exercise but a foundational step in the rational design and optimization of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid as a therapeutic agent. The insights gained will enable medicinal chemists to fine-tune the molecule's properties to achieve the desired balance of potency, selectivity, and pharmacokinetic performance.[4]

References

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  • Dong, H., et al. (2009). Prediction of pKa values for oligo-methacrylic acids using combined classical and quantum approaches. Journal of Physical Chemistry B, 113(39), 12857-12859. Available from: [Link]

  • Aly, M. M., & El-Sayed, M. A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(3), 442-458. Available from: [Link]

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  • Li, Y., et al. (2018). Effect of α-Fluorine on Acidity and Selected Geometry Parameters of α-Fluoro(phenylsulfonyl)methanes. Angewandte Chemie International Edition, 57(42), 13863-13867. Available from: [Link]

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Sources

Biological Activity Potential of 3-Fluoro-5-methoxyphenyl Derivatives: A Technical Guide to Rational Design and Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of halogenated and alkoxylated aromatic systems is a primary driver for overcoming pharmacokinetic liabilities and enhancing target specificity. The 3-fluoro-5-methoxyphenyl moiety has emerged as a highly versatile pharmacophore. By acting as an optimized vector for hydrophobic pocket binding, this structural motif has demonstrated profound efficacy across multiple therapeutic domains, including oncology (kinase and topoisomerase inhibition), infectious diseases (antimicrobial agents), and neurodegeneration (monoamine oxidase inhibitors).

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the mechanistic rationale behind this pharmacophore, summarize its quantitative structure-activity relationships (SAR), and provide self-validating experimental workflows for its synthesis and biological evaluation.

Mechanistic Rationale: The Physics of the Pharmacophore

The selection of a 3-fluoro-5-methoxyphenyl group over an unsubstituted phenyl ring is driven by precise electronic and steric causality:

  • Fluorine's Electronic Shielding: With a Van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), fluorine introduces minimal steric bulk while exerting a massive inductive electron-withdrawing effect. This lowers the pKa of adjacent functional groups, increases the overall lipophilicity (LogP) for better membrane permeability, and blocks cytochrome P450-mediated oxidative metabolism at the 3-position[1].

  • Methoxy's Dual Nature: The methoxy group acts as a hydrogen-bond acceptor. While it is electron-withdrawing by induction, it is electron-donating via resonance.

  • Synergistic Asymmetry: Placing these groups in a meta-relationship (3,5-substitution) creates an asymmetric electron density map. This specific dipole moment optimizes

    
    -
    
    
    
    stacking and hydrophobic interactions within the catalytic clefts of target enzymes, such as the hinge region of kinases[2].

Core Biological Targets and Efficacy Profiles

FGFR1 Kinase Inhibition (Oncology)

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase whose dysregulation drives tumor angiogenesis and cell proliferation. Fragment-based virtual screening has identified indazole derivatives bearing a 3-fluoro-5-methoxyphenyl group at the 6-position as highly potent, ATP-competitive FGFR1 inhibitors[2]. For instance, Compound 9u demonstrated an exceptional


 of 3.3 nM against the FGFR1 enzyme and an 

of 468.2 nM in cellular anti-proliferative assays[3]. The fluorinated aromatic ring specifically enhances the ligand-receptor interaction within the kinase hinge region[3].

FGFR1_Pathway FGFR1 FGFR1 Receptor (Kinase Domain) FRS2 FRS2 / Gab1 Adapter Proteins FGFR1->FRS2 Phosphorylation Inhibitor 3-Fluoro-5-methoxyphenyl Derivative (e.g., Cmpd 9u) Inhibitor->FGFR1 Competitive Binding (Hinge Region) PI3K PI3K - Akt Survival Pathway FRS2->PI3K MAPK Ras - Raf - MAPK Proliferation FRS2->MAPK Tumor Tumor Cell Proliferation & Angiogenesis PI3K->Tumor MAPK->Tumor

Fig 1: FGFR1 signaling cascade and targeted inhibition by 3-fluoro-5-methoxyphenyl derivatives.

Antimicrobial and Photosynthetic Electron Transport (PET) Inhibition

Beyond oncology, this moiety is highly effective in infectious disease and agrochemical applications. When incorporated into 1-hydroxynaphthalene-2-carboxamides, the resulting compounds exhibit dual-action capabilities. N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide (Compound 23) demonstrated excellent antibacterial activity against clinical Methicillin-resistant Staphylococcus aureus (MRSA) strains with a Minimum Inhibitory Concentration (MIC) of 3.21 µM[4]. Concurrently, it acts as a potent inhibitor of Photosynthetic Electron Transport (PET) in spinach chloroplasts (


 = 10.1 µM)[4].
Topoisomerase I and MAO-B Inhibition
  • Topoisomerase I: FL118, a highly potent camptothecin analogue, utilizes fluoroaryl substitutions at position 7 to boost drug lipophilicity and target specificity. The (20S)-7-(3-fluoro-5-methoxyphenyl)-10,11-methylenedioxy camptothecin derivative leverages this to induce severe cytotoxicity in cancer models[1].

  • MAO-B: In neurodegenerative research, 3-fluoro-5-methoxyphenyl acetate serves as a critical precursor for synthesizing halogenated flavones. These derivatives act as highly selective Monoamine Oxidase B (MAO-B) inhibitors (

    
     < 100 nM), providing neuroprotective effects relevant to Parkinson's disease[5].
    

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the quantitative biological activities of key 3-fluoro-5-methoxyphenyl derivatives are summarized below:

Compound ScaffoldTarget / AssayKey DerivativeEfficacy Value (

/ MIC)
Biological Effect
Indazole-based FGFR1 KinaseCompound 9u3.3 nMAnti-proliferative (Oncology)[3]
1-Hydroxynaphthalene MRSA (ATCC 29213)Compound 233.21 µMAntimicrobial[4]
1-Hydroxynaphthalene PET (Spinach Chloroplasts)Compound 2310.1 µMHerbicide / PET Inhibition[4]
Halogenated Flavone MAO-BCompound 9f (Analog)16 nMNeuroprotection (Parkinson's)[5]

Systems-Level Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal quality control measures to prevent false positives.

Workflow Design Fragment-Based Virtual Screening Synthesis Pd-Catalyzed Cross-Coupling Design->Synthesis EnzymeAssay In Vitro Kinase Assay (TR-FRET) Synthesis->EnzymeAssay CellAssay Cellular Viability Assay (Cancer Lines) EnzymeAssay->CellAssay Optimization SAR & Lead Optimization CellAssay->Optimization Optimization->Design Data Feedback

Fig 2: Self-validating experimental workflow for the synthesis and evaluation of kinase inhibitors.

Protocol A: Palladium-Catalyzed Scaffold Assembly of Indazole Derivatives

Causality Check: Suzuki-Miyaura cross-coupling is selected because the mild basic conditions and Pd-catalyst are highly tolerant of the electron-rich methoxy and strongly electronegative fluoro groups, preventing unwanted defluorination.

  • Reagent Preparation: Dissolve the core halogenated indazole scaffold (1.0 eq) and 3-fluoro-5-methoxyphenylboronic acid (1.2 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add

    
     (0.05 eq) and potassium carbonate (
    
    
    
    , 2.0 eq) under an inert argon atmosphere.
  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor the consumption of the starting material via TLC (Hexane:Ethyl Acetate 3:1).

  • Purification: Quench with water, extract with dichloromethane, dry over

    
    , and purify via flash column chromatography.
    
  • Self-Validation (QC): Before proceeding to biological assays, the compound must be analyzed via HPLC-MS and

    
     NMR. Rule: Do not test compounds with <95% HPLC purity, as trace palladium or unreacted boronic acid will cause false-positive cytotoxicity.
    
Protocol B: Orthogonal FGFR1 Kinase Inhibition Assay (TR-FRET)

Causality Check: Highly conjugated aromatic compounds often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the true kinase activity signal.

  • Enzyme Incubation: In a 384-well plate, dispense 5 µL of recombinant FGFR1 kinase domain (0.5 nM final) and 5 µL of the 3-fluoro-5-methoxyphenyl derivative (serial dilutions from 10 µM to 0.1 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (at the enzyme's apparent

    
    ) and a biotinylated peptide substrate. Incubate for 60 minutes.
    
  • Signal Generation: Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate

    
     and stop the kinase), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.
    
  • Detection: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation (QC): Calculate the Z'-factor for the assay plate. Rule: The assay is only valid if Z' > 0.5. Furthermore, a reference inhibitor (e.g., AZD4547) must be run in parallel; if its

    
     deviates by more than 3-fold from historical data, the entire plate is discarded.
    

Conclusion

The 3-fluoro-5-methoxyphenyl derivative is not merely a structural placeholder; it is a precisely tuned physicochemical tool. By balancing lipophilicity, metabolic resistance, and asymmetric electron distribution, it enables researchers to design molecules that can thread the needle between high target affinity (e.g., 3.3 nM for FGFR1) and acceptable cellular permeability. Adhering to strict, self-validating synthetic and biological workflows ensures that the data generated from these derivatives translates reliably from the bench to preclinical models.

References

  • Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. mdpi.com. URL:[4]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. nih.gov. URL:[1]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives. tandfonline.com. URL:[3]

  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. nih.gov. URL:[2]

  • Synthesis and Monoamine Oxidase Inhibitory Activity of Halogenated Flavones. nih.gov. URL:[5]

Sources

A Guide to the Crystallographic Analysis of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic Acid: From Synthesis to Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the process for determining the three-dimensional structure of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. While a public crystallographic information file (CIF) for this specific molecule is not available as of this writing, this document serves as an expert-led walkthrough of the entire workflow, from chemical synthesis to final structural analysis. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, ensuring a self-validating and robust approach to small-molecule crystallography.

Introduction: The Imperative for Precise Structural Data

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid belongs to the class of cinnamic acid derivatives, which are scaffolds known for a wide range of biological activities. The precise arrangement of atoms in the solid state—governed by factors like molecular conformation, bond lengths, bond angles, and intermolecular interactions—is critical for understanding its physicochemical properties, such as solubility, stability, and bioavailability. Furthermore, in drug development, an unambiguous crystal structure is the gold standard for confirming molecular identity and informing structure-activity relationship (SAR) studies.

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for obtaining this detailed structural information.[1][2] It provides an unparalleled view of the molecule's three-dimensional geometry and how it packs in a crystalline lattice, which is fundamental for rational drug design and materials engineering.

PART 1: Synthesis and Growth of Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.

Synthesis via Knoevenagel Condensation

A reliable and widely used method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation.[3][4] This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid.

Experimental Protocol: Synthesis
  • Reactant Preparation : In a round-bottom flask, dissolve 3-fluoro-5-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (5-10 mL). Add a catalytic amount of piperidine (0.1 eq).

    • Expert Insight: Pyridine serves as both the solvent and a basic catalyst, while piperidine is a stronger base that accelerates the initial condensation step. Using a slight excess of malonic acid ensures the complete consumption of the aldehyde.

  • Reaction Execution : Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification : After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid (e.g., 2M HCl). This protonates the carboxylate and precipitates the crude product.

  • Isolation : Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove pyridine hydrochloride and unreacted malonic acid, and dry the product.

  • Recrystallization : Purify the crude (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure, crystalline powder.

Growing Single Crystals

Obtaining a high-quality single crystal is often the most challenging step. The ideal crystal for SC-XRD should be a single, optically clear entity, free of cracks or defects, typically between 0.1 and 0.3 mm in its largest dimensions.[1][5]

Experimental Protocol: Crystal Growth (Slow Evaporation)
  • Solvent Screening : Dissolve a small amount of the purified compound (10-20 mg) in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile) to find one in which it is moderately soluble.

  • Solution Preparation : Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial. A slightly elevated temperature may be used to aid dissolution.

  • Evaporation Setup : Cover the vial with a cap or parafilm containing one or two small pinholes. This restricts the rate of solvent evaporation.

    • Trustworthiness Principle: The key to growing large, well-ordered crystals is to allow the molecules to slowly and methodically assemble onto the lattice. Slow evaporation prevents rapid precipitation, which typically leads to polycrystalline or amorphous material.

  • Incubation : Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Monitoring : Check the vial periodically over several days to weeks for the formation of crystals. Once suitable crystals have formed, they can be carefully harvested for analysis.

PART 2: Single-Crystal X-ray Diffraction Analysis

Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine its structure.

Workflow for Data Collection, Solution, and Refinement

The process follows a well-defined path from data collection to the final refined structure, often managed through integrated software suites like Olex2 or SHELX.[5][6]

G cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement A Select & Mount Crystal on Goniometer Head B Center Crystal in X-ray Beam A->B C Determine Unit Cell & Crystal System B->C D Collect Full Diffraction Data Sphere C->D E Data Reduction & Integration D->E F Solve Phase Problem (e.g., Direct Methods) E->F G Build Initial Atomic Model F->G H Refine Structure (Least-Squares) G->H I Validate & Finalize CIF File H->I caption Overall workflow for SC-XRD analysis.

Overall workflow for SC-XRD analysis.
Step-by-Step Methodology
  • Crystal Mounting : A selected crystal is mounted on a thin fiber or loop and placed on a goniometer head in the diffractometer.[7]

  • Data Collection : The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). A detector collects the positions and intensities of the thousands of diffracted X-rays.[1][8]

  • Data Reduction : The raw data frames are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).

  • Structure Solution : The "phase problem" is the primary hurdle in crystallography, as detectors measure intensities but not the phases of the diffracted waves.[9] For small molecules, this is typically solved using direct methods, which are statistical approaches that predict the phases.[9]

  • Structure Refinement : An initial atomic model is built based on the solved phases. This model is then refined using a least-squares algorithm, which adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[9][10][11] The quality of the final model is assessed by metrics such as the R-factor.

PART 3: Analysis of the Crystal Structure

While the specific data for the title compound is not available, we can present a realistic, hypothetical dataset based on known structures of similar acrylic acids, such as (E)-2,3-Bis(4-methoxyphenyl)acrylic acid.[12] This allows for an expert analysis of the expected structural features.

Hypothetical Crystallographic Data
ParameterHypothetical ValueSignificance
Crystal Data
Chemical FormulaC₁₀H₉FO₃Defines the atomic composition of the molecule.
Formula Weight196.18 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules.
a, b, c (Å)a = 5.8, b = 9.2, c = 17.5Dimensions of the unit cell.
α, β, γ (°)α = 90, β = 98.5, γ = 90Angles of the unit cell.
Volume (ų)920Volume of the unit cell.
Z4Number of molecules per unit cell.
Data Collection
RadiationMo Kα (λ = 0.71073 Å)Standard X-ray source for small molecule crystallography.
Temperature100 KData collected at low temperature to reduce atomic motion.
Refinement
R₁ [I > 2σ(I)]0.045A primary indicator of the agreement between the model and observed data.
wR₂ (all data)0.120A weighted R-factor based on all data, providing a more robust quality metric.
Goodness-of-fit (S)1.05Should be close to 1.0 for a good model.
Expected Molecular and Supramolecular Features
  • Molecular Conformation : The molecule is expected to be largely planar, particularly the acrylic acid moiety, due to the delocalization of π-electrons across the C=C double bond and the carbonyl group. The dihedral angle between the phenyl ring and the acrylic acid plane will be a key conformational parameter.

  • Intermolecular Interactions : The most significant intermolecular interaction in carboxylic acids is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules.[12] This is a highly robust and predictable supramolecular synthon.

Expected hydrogen-bonded carboxylic acid dimer.
  • Other Interactions : The presence of a fluorine atom may introduce weak C-H···F interactions. Furthermore, π-π stacking interactions between the phenyl rings of adjacent dimers could play a role in stabilizing the overall crystal packing.

Conclusion

This guide has outlined the comprehensive, state-of-the-art process for determining the crystal structure of a novel small molecule like (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid. From rational synthesis and meticulous crystal growth to the intricacies of X-ray diffraction and structure refinement, each step is crucial for obtaining an accurate and reliable three-dimensional model. The resulting structural data—including bond lengths, angles, and a detailed understanding of intermolecular forces—is indispensable for advancing research in drug discovery and materials science, providing the foundational knowledge required for designing molecules with enhanced function and desired properties.

References
  • Jayatilaka, D., & Dittrich, B. (2008). Recent advances in small molecule refinement. IUCrJ, 5(3), 249-259. [Link]

  • ESRF. (n.d.). Workflows for automated data collection. European Synchrotron Radiation Facility. Retrieved March 7, 2026, from [Link]

  • Schaper, L. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads. Chemistry – A European Journal. [Link]

  • Precise Analysis. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Precise Analysis. [Link]

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 1-13. [Link]

  • Fiveable. (n.d.). Crystal Structure Determination & Refinement. Fiveable. Retrieved March 7, 2026, from [Link]

  • Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. SERC. [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. [Link]

  • Huang, X., et al. (2009). (E)-2,3-Bis(4-methoxyphenyl)acrylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(4), o944. [Link]

  • Akkurt, M., et al. (2007). Crystal Structure of (2E)-3-(2-Thienyl)acrylic acid-benzene-1,2-diamine. Analytical Sciences, 23, x233-x234. [Link]

  • CCDC. (n.d.). The Cambridge Structural Database. Cambridge Crystallographic Data Centre. Retrieved March 7, 2026, from [Link]

  • Università di Genova. (2024, August 28). CSD The Cambridge Structural Database. BSMFN - Biblioteca. [Link]

  • Qadeer, G., Rama, N. H., & Su, Z.-M. (2007). (E)-3-(4-Methoxyphenyl)acrylohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 63(6), o2989. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

  • de Oliveira, B. G., et al. (2016). Synthesis and biocatalytic ene-reduction of Knoevenagel condensation compounds by the marine-derived fungus Penicillium citrinum. Tetrahedron Letters, 57(48), 5353-5356. [Link]

  • Kharas, G. B., et al. (2026, January 26). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ResearchGate. [Link]

  • Kharas, G. B., et al. (2026, January 22). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. [Link]

  • CCDC. (n.d.). WebCSD. Cambridge Crystallographic Data Centre. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). Acrylic acid, 3-(o-((2-(diethylamino)ethyl)carbamoyl)phenyl)-2-hydroxy-3-phenyl-. Retrieved March 7, 2026, from [Link]

  • Aviles, F., et al. (2022, April 10). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • Reddy, T. S., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 59-71. [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 3-Fluoro-5-methoxycinnamic Acid via Phosphine-Free Heck Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

3-Fluoro-5-methoxycinnamic acid is a high-value synthetic intermediate widely utilized in medicinal chemistry, particularly in the development of pharmacologically active compounds such as substituted imidazoles and G-protein coupled receptor (GPCR) ligands[1]. This application note details a highly optimized, two-step protocol for its preparation. By employing a phosphine-free Mizoroki-Heck coupling (Jeffrey conditions) followed by mild saponification, this workflow maximizes atom economy, ensures strict E-stereoselectivity, and provides a scalable, self-validating system for laboratory and pilot-scale synthesis.

Mechanistic Rationale & Strategic Design

As process scientists, our goal is to design reactions that are not only high-yielding but also robust and operationally simple. The synthesis of 3-fluoro-5-methoxycinnamic acid presents several strategic decision points:

  • Why the Heck Reaction? The Mizoroki-Heck reaction is the premier palladium-catalyzed methodology for generating carbon-carbon double bonds, particularly favored for synthesizing cinnamic acid derivatives[2]. The catalytic cycle's syn

    
    -hydride elimination step dictates the strict formation of the E-alkene (trans-cinnamic acid), which is the biologically active geometry[2].
    
  • Why a Two-Step Approach (Esterification then Hydrolysis)? While direct coupling of the aryl bromide with acrylic acid is possible, acrylic acid can strongly coordinate to the palladium center, leading to catalyst poisoning and promoting unwanted Michael addition byproducts. Coupling with an acrylate ester (e.g., methyl acrylate) followed by alkaline hydrolysis ensures a cleaner reaction profile and higher overall yields[3].

  • Why Jeffrey Conditions (Phosphine-Free)? Traditional Heck couplings rely on expensive, air-sensitive phosphine ligands (like PPh₃). By utilizing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) alongside an organic base (Et₃N), we stabilize the active Pd(0) nanoparticles without the need for phosphines[3]. This drastically reduces catalyst cost, prevents phosphine oxide contamination, and allows the reaction to proceed robustly under less stringent inert conditions.

Process Workflow Visualization

The following diagram illustrates the logical progression of the two-step synthesis, highlighting the reagents and isolation checkpoints.

HeckWorkflow ArBr 1-Bromo-3-fluoro- 5-methoxybenzene Heck Heck Coupling Pd(OAc)2, TBAB, Et3N DMF, 110°C, 12h ArBr->Heck Acrylate Methyl Acrylate (1.5 equiv) Acrylate->Heck Ester Methyl 3-fluoro-5- methoxycinnamate Heck->Ester  Isolation via EtOAc extraction   Saponification Saponification LiOH, THF/H2O 50°C, 4h Ester->Saponification Acidification Acidification & Isolation 1M HCl to pH 2 Filtration Saponification->Acidification  THF removal   Product 3-Fluoro-5-methoxy- cinnamic acid (E-isomer) Acidification->Product

Workflow for the two-step synthesis of 3-fluoro-5-methoxycinnamic acid via Heck coupling.

Optimization of Reaction Parameters

Prior to finalizing the protocol, various conditions were screened to maximize the yield of the intermediate ester. The data below justifies the selection of the Pd(OAc)₂ / TBAB / Et₃N system.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ / PPh₃K₂CO₃DMF11065Phosphine oxidation observed; difficult product isolation.
2Pd(OAc)₂ / TBABK₂CO₃DMF11078Heterogeneous mixture; moderate reaction rate.
3 Pd(OAc)₂ / TBAB Et₃N DMF 110 92 Homogeneous catalysis; rapid conversion; high E-selectivity.
4Pd(OAc)₂ / TBABEt₃NToluene11045Poor solubility of intermediates; sluggish reaction.

Detailed Experimental Protocol

Phase 1: Synthesis of Methyl 3-fluoro-5-methoxycinnamate

Objective: Perform the carbon-carbon bond formation via phosphine-free Heck coupling.

  • Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3-fluoro-5-methoxybenzene (10.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.2 mmol, 2 mol%), and tetrabutylammonium bromide (TBAB, 2.0 mmol, 0.2 equiv).

  • Solvent & Reagent Addition: Add anhydrous DMF (30 mL) to the flask. Stir to dissolve/suspend the solids. Add methyl acrylate (15.0 mmol, 1.5 equiv) and triethylamine (Et₃N, 20.0 mmol, 2.0 equiv).

    • Causality Note: Using an excess of methyl acrylate (1.5 equiv) prevents homocoupling of the aryl bromide and drives the reaction to completion.

  • Degassing: Sparge the reaction mixture with dry Nitrogen or Argon for 10 minutes.

    • Causality Note: While Jeffrey conditions are relatively robust against air, removing oxygen prevents the premature oxidation of the active Pd(0) nanoparticles, ensuring maximum turnover frequency.

  • Reaction: Attach a reflux condenser, place the flask in a pre-heated oil bath at 110 °C, and stir vigorously for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and wash sequentially with distilled water (3 × 50 mL) and brine (50 mL).

    • Causality Note: The repeated water washes are critical to completely remove the DMF solvent, TBAB, and triethylammonium bromide salts, which would otherwise complicate the subsequent hydrolysis.

  • Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl ester as a pale yellow oil/solid.

Phase 2: Saponification to 3-Fluoro-5-methoxycinnamic Acid

Objective: Hydrolyze the ester to the final carboxylic acid without isomerizing the double bond.

  • Hydrolysis: Dissolve the crude methyl 3-fluoro-5-methoxycinnamate in a 1:1 mixture of THF and Water (40 mL total). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 20.0 mmol, 2.0 equiv).

    • Causality Note: THF solubilizes the organic ester, while water solubilizes the inorganic base, creating a biphasic or homogeneous mixture (depending on concentration) that facilitates rapid saponification.

  • Reaction: Stir the mixture at 50 °C for 4 hours.

  • Solvent Removal (Critical Step): Cool to room temperature and concentrate the mixture under reduced pressure to remove the THF only.

    • Causality Note: If THF is left in the mixture during acidification, the newly formed cinnamic acid will partition into the THF layer rather than precipitating cleanly, leading to yield loss.

  • Acidification: Cool the remaining aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. A thick white precipitate will form immediately.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with ice-cold water (2 × 15 mL), and dry overnight in a vacuum oven at 45 °C to yield the pure 3-fluoro-5-methoxycinnamic acid.

In-Process Controls & Self-Validation

To ensure the integrity of the protocol, scientists must verify the following self-validating checkpoints:

  • Visual Check (Phase 1): At the end of the 12-hour Heck coupling, the reaction mixture should turn dark brown/black, and a fine black precipitate (palladium black) may be visible. This indicates the catalyst has completed its lifecycle and aggregated, which is expected at the end of the reaction.

  • TLC Monitoring:

    • System: Hexanes/Ethyl Acetate (4:1).

    • Observation: The starting aryl bromide (high

      
       ~0.8) should completely disappear, replaced by a new UV-active spot for the ester (medium 
      
      
      
      ~0.5).
  • NMR Validation (Product Integrity):

    • Perform a

      
      H NMR (400 MHz, DMSO-
      
      
      
      ) on the final isolated acid.
    • Key Diagnostic Signals: Look for the two vinylic protons. They will appear as two distinct doublets at approximately

      
       6.5 ppm (H-
      
      
      
      ) and
      
      
      7.6 ppm (H-
      
      
      ).
    • Stereochemical Proof: Calculate the coupling constant (

      
      -value) between these doublets. A value of 
      
      
      
      Hz
      definitively confirms the E-isomer (trans) geometry. A
      
      
      -value of ~10 Hz would indicate the Z-isomer, which should be absent in this protocol.

References

  • [2] Title: Application Notes & Protocols: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives | Source: benchchem.com | URL:2

  • [3] Title: WO2005105728A1 - Process for preparing cinnamic acids and alkyl esters thereof | Source: google.com | URL: 3

  • [1] Title: US7323485B2 - 4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl... | Source: google.com | URL: 1

Sources

Advanced Application Note: Cross-Coupling Strategies for 3-Fluoro-5-Methoxyphenyl Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Medicinal Chemistry Rationale

The 3-fluoro-5-methoxyphenyl moiety has emerged as a highly privileged pharmacophore in modern drug discovery and materials science. The strategic placement of a fluorine atom and a methoxy group in a meta relationship provides a unique balance of electronic and steric properties. The fluorine atom enhances lipophilicity, metabolic stability, and membrane permeability, while the methoxy group serves as a flexible hydrogen-bond acceptor[1]. This specific substitution pattern has been instrumental in optimizing the binding affinity and pharmacokinetic profiles of various therapeutics, including dual BTK/PI3Kδ inhibitors[2] and novel FL118 antineoplastic derivatives[1].

Mechanistic Insights: Electronic Effects on Cross-Coupling

When utilizing substrates like 3-fluoro-5-methoxyphenylboronic acid or 1-bromo-3-fluoro-5-methoxybenzene, understanding the electronic causality is critical for reaction optimization:

  • Oxidative Addition : In the case of 1-bromo-3-fluoro-5-methoxybenzene, the electron-withdrawing inductive effect of the fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl C–Br bond. This electronic deficiency accelerates the oxidative addition of electron-rich Pd(0) or Ni(0) catalysts compared to an unsubstituted anisole[3].

  • Transmetalation : For 3-fluoro-5-methoxyphenylboronic acid, the electron-withdrawing nature of the fluorine slightly increases the Lewis acidity of the boron atom. This necessitates the use of a competent aqueous base (e.g., Na2CO3 or K3PO4) to efficiently form the reactive boronate complex, which is the actual species undergoing transmetalation with the Pd(II) intermediate[2].

G A Pd(0) / Ni(0) Active Catalyst B Oxidative Addition (Accelerated by 3-F) A->B Ar-X Insertion C Transmetalation (Base-Dependent) B->C Ar-B(OH)2 + Base D Reductive Elimination (Product Release) C->D Intermediate Alignment D->A Catalyst Regeneration

Catalytic cycle highlighting electronic effects of the 3-fluoro-5-methoxyphenyl group.

Quantitative Data & Substrate Scope

The following table synthesizes field-proven reaction parameters and yields for cross-coupling reactions involving 3-fluoro-5-methoxyphenyl substrates across different catalytic systems.

SubstrateReaction TypeCatalyst / ReagentsYieldKey Mechanistic ObservationRef
3-Fluoro-5-methoxyphenylboronic acid Suzuki-MiyauraPd(PPh3)4, Na2CO3, DMF/H2O32–80%Methoxy group adopts favorable binding conformation post-coupling.[2]
1-Bromo-3-fluoro-5-methoxybenzene Ni-Catalyzed Cross-ElectrophileNiBr2·glyme, dtbbpy, Mn60–85%Fluorine accelerates oxidative addition; Mn regenerates Ni(0).[4]
1-Chloro-3-fluoro-5-methoxybenzene Ni-Catalyzed Hydrazide CouplingNiCl2, Light, Hydrazide62%Light-promoted activation overcomes challenging C-Cl bond inertness.[5]

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 3-Fluoro-5-methoxyphenylboronic acid

Objective : Synthesize biaryl scaffolds while preventing protodeboronation and homocoupling. Causality & Design : A mixed solvent system (DMF/H2O) is utilized to ensure homogeneous mixing of the lipophilic aryl halide and the inorganic base (Na2CO3). Pd(PPh3)4 is selected as a robust, general-purpose catalyst that tolerates the electronic push-pull nature of the boronic acid[2].

Step-by-Step Methodology :

  • Preparation : In a rigorously dried Schlenk flask, combine the aryl halide (1.0 equiv), 3-fluoro-5-methoxyphenylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Degassing (Critical Step) : Add a degassed mixture of DMF and 2M aqueous Na2CO3 (4:1 v/v). Subject the mixture to three freeze-pump-thaw cycles.

    • Self-Validation Checkpoint: The absolute absence of bubbling during the final thaw confirms complete oxygen removal, preventing catalyst deactivation and boronic acid homocoupling.

  • Reaction : Heat the mixture to 75 °C under an argon atmosphere for 2–4 hours.

  • Monitoring : Analyze an aliquot via LC-MS.

    • Self-Validation Checkpoint: Look for the disappearance of the aryl halide mass and the appearance of the product mass. If a mass of [M+16] corresponding to the boronic acid is observed, premature oxidation has occurred due to an atmospheric leak.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography.

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling of 1-Bromo-3-fluoro-5-methoxybenzene

Objective : Form C(sp2)-C(sp3) bonds using unactivated alkyl halides. Causality & Design : Nickel catalysis allows for the cross-coupling of two electrophiles by utilizing a terminal reductant (Mn powder) to turn over the catalytic cycle. The bipyridine ligand (dtbbpy) stabilizes the Ni intermediates and prevents the precipitation of inactive Ni black[4].

Step-by-Step Methodology :

  • Catalyst Assembly : In an argon-filled glovebox, charge a 20 mL scintillation vial with NiBr2·glyme (10 mol%), dtbbpy (10 mol%), and Mn powder (2.0 equiv).

  • Solvation & Activation : Add anhydrous DMA (0.2 M relative to substrate). Stir for 15 minutes.

    • Self-Validation Checkpoint: The solution must transition from pale green to deep red/brown, visually confirming the successful reduction to the active low-valent Ni-dtbbpy complex.

  • Substrate Addition : Add 1-bromo-3-fluoro-5-methoxybenzene (1.0 equiv) and the alkyl halide (1.5 equiv).

  • Reaction : Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir at 60 °C for 18 hours.

  • Workup : Quench the reaction carefully with 1M HCl to dissolve excess Mn powder. Extract with diethyl ether (3x), concentrate under reduced pressure, and purify.

G S1 1. Reagent Prep & Degassing (Prevents Oxidation) S2 2. Catalyst Activation (Color Change Validation) S1->S2 S3 3. Thermal Reaction (LC-MS / TLC Monitoring) S2->S3 S4 4. Aqueous Quench (Removes Salts/Metals) S3->S4 >95% Conversion S5 5. Chromatography (Isolates Target Biaryl) S4->S5

Self-validating experimental workflow for robust cross-coupling execution.

References

  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ National Institutes of Health (NIH)[Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 PubMed Central (PMC)[Link]

  • Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction The Royal Society of Chemistry[Link]

  • Development of Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Chlorides and Triflates with Alkyl Halides University of Wisconsin–Madison[Link]

  • Light Promoted Ni-Catalyzed Cross-Coupling of Aryl Chlorides with Hydrazides: Application to the Synthesis of Rizatriptan DOI / American Chemical Society[Link]

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Application Notes and Protocols: A Detailed Guide to the Synthesis of Fluorinated Coumarins from (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Coumarins in Modern Drug Discovery

Coumarins represent a privileged class of heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[1][2][3] In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established strategy to enhance pharmacological profiles. Fluorination can profoundly modulate a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity.[4]

Specifically, fluorinated coumarins often exhibit enhanced photostability and higher fluorescence quantum yields, making them invaluable as fluorescent probes in bioimaging and diagnostics.[5][6][7] Their unique electronic properties also contribute to their potential as potent and selective therapeutic agents.[8]

This application note provides a comprehensive guide for the synthesis of a valuable fluorinated coumarin, 6-Fluoro-8-methoxycoumarin , starting from the readily accessible precursor, (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid . We will delve into the mechanistic underpinnings of the key cyclization reaction, provide a detailed, step-by-step experimental protocol, and offer insights into the rationale behind the chosen synthetic strategy. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.

Synthetic Strategy: From Cinnamic Acid to Coumarin via Intramolecular Cyclization

The conversion of a cinnamic acid derivative to a coumarin is a powerful transformation in heterocyclic synthesis. The core of this strategy involves an intramolecular cyclization reaction, where the acrylic acid moiety reacts with the parent phenyl ring to form the characteristic lactone ring of the coumarin scaffold.

The Key Transformation: Electrophilic Aromatic Substitution

The primary method to achieve this transformation is through an acid-catalyzed intramolecular hydroarylation, a type of electrophilic aromatic substitution. The synthesis of coumarins from cinnamic acid derivatives can be challenging because the common (E)-configuration of the double bond is not geometrically favorable for cyclization.[9][10] Therefore, the reaction conditions must facilitate either isomerization to the (Z)-isomer or, more commonly, provide a potent electrophilic activation of the double bond that can be attacked by the nucleophilic aromatic ring.

Mechanistic Insights

The proposed mechanism for the acid-catalyzed cyclization of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid proceeds through several key steps:

  • Protonation: A strong acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electron-withdrawing nature and activating the α,β-unsaturated system.

  • Electrophilic Activation: This activation polarizes the double bond, creating a transient carbocationic character at the β-position.

  • Intramolecular Attack: The electron-rich aromatic ring, activated by the powerful electron-donating methoxy group, acts as a nucleophile. It attacks the electrophilic β-carbon. The attack is directed to the ortho position of the methoxy group, which is sterically accessible and electronically enriched.

  • Rearomatization & Lactonization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the phenyl ring.

  • Dehydration: A final acid-catalyzed dehydration step involving the carboxylic acid and the newly formed tertiary alcohol leads to the formation of the stable, conjugated pyrone ring of the coumarin product.

Metal-catalyzed electrophilic cyclizations, for instance using Au(III) or Pt(II) catalysts, represent an alternative and often milder approach to achieve this transformation.[11][12][13] However, for this specific substrate, a strong Brønsted acid-mediated cyclization is a robust and well-established method.

Below is a diagram illustrating the proposed acid-catalyzed cyclization mechanism.

G Start Starting Material (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid Protonation Protonation of Carbonyl (Activation) Start->Protonation H⁺ (Catalyst) Attack Intramolecular Electrophilic Attack Protonation->Attack Formation of Electrophile Intermediate Cyclized Intermediate (Non-aromatic) Attack->Intermediate Rearomatize Rearomatization (Deprotonation) Intermediate->Rearomatize -H⁺ Dehydration Dehydration & Lactonization Rearomatize->Dehydration H⁺, -H₂O Product Final Product 6-Fluoro-8-methoxycoumarin Dehydration->Product

Caption: Proposed mechanism for acid-catalyzed intramolecular cyclization.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 6-Fluoro-8-methoxycoumarin.

Overall Workflow

The synthetic workflow involves a single, robust cyclization step followed by purification to yield the final product.

G Start Starting Material: (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid Reaction Acid-Catalyzed Cyclization (Polyphosphoric Acid, Heat) Start->Reaction Workup Reaction Quench & Precipitation (Ice-Water) Reaction->Workup Filtration Isolation of Crude Product (Vacuum Filtration) Workup->Filtration Purification Purification (Recrystallization from Ethanol) Filtration->Purification Characterization Product Characterization (NMR, MS, MP) Purification->Characterization Final Pure 6-Fluoro-8-methoxycoumarin Characterization->Final

Caption: Experimental workflow for the synthesis of 6-Fluoro-8-methoxycoumarin.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid≥98%CommercialStarting Material
Polyphosphoric Acid (PPA)Reagent Grade (115%)CommercialCatalyst and Solvent
Deionized WaterN/AIn-houseFor work-up
Ethanol (EtOH)Anhydrous, ReagentCommercialFor recrystallization
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercialFor neutralization wash (optional)
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying organic layers (optional)
Round-bottom flask (50 mL)N/AN/AReaction vessel
Magnetic stirrer and stir barN/AN/AFor agitation
Heating mantle with temperature controllerN/AN/AFor controlled heating
Buchner funnel and filter paperN/AN/AFor filtration
Standard laboratory glasswareN/AN/ABeakers, graduated cylinders, etc.
Step-by-Step Synthesis Protocol

Safety Precaution: This procedure involves strong acid and heating. Always work inside a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid (2.0 g, 10.2 mmol).

    • Carefully add polyphosphoric acid (PPA) (~20 g) to the flask. The PPA is viscous and should be added cautiously. It will act as both the solvent and the cyclizing agent.

    • Scientist's Note: PPA is an excellent dehydrating agent and a strong Brønsted acid, making it ideal for promoting this type of intramolecular condensation reaction. Its high viscosity ensures the reaction mixture can be heated effectively without volatile solvents.

  • Cyclization Reaction:

    • Place the flask in a heating mantle and begin stirring the mixture.

    • Heat the reaction mixture to 90-100 °C. Maintain this temperature for 2-3 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot of the reaction mixture, quenching it in water, extracting with ethyl acetate, and spotting on a silica gel plate. A suitable eluent system would be 30% ethyl acetate in hexanes.

    • Scientist's Note: The elevated temperature provides the necessary activation energy for the cyclization to overcome the energetic barrier of the E-to-Z isomerization and the subsequent electrophilic attack.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC, showing consumption of the starting material), remove the flask from the heating mantle and allow it to cool to room temperature.

    • Prepare a beaker with approximately 200 mL of an ice-water slurry.

    • Slowly and carefully pour the viscous reaction mixture into the ice-water slurry while stirring vigorously. This will cause the product to precipitate as a solid.

    • Scientist's Note: Quenching the reaction in ice-water serves two purposes: it rapidly stops the reaction and hydrolyzes the PPA. The low solubility of the organic coumarin product in water causes it to precipitate out of the aqueous solution.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid cake with ample cold deionized water (3 x 50 mL) to remove any residual acid. Check the pH of the filtrate to ensure it is near neutral.

    • Dry the crude product in a vacuum oven at 50 °C overnight.

  • Purification:

    • The crude solid can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Scientist's Note: Recrystallization is an effective method for purifying solid organic compounds. The choice of ethanol is based on the principle that the compound should be highly soluble at high temperatures and poorly soluble at low temperatures, allowing for the separation from impurities that remain in the solution.

Characterization and Expected Results

The final product, 6-Fluoro-8-methoxycoumarin, should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 75-85% (typical)
Melting Point To be determined experimentally
¹H NMR (CDCl₃)Expect signals for aromatic protons, a methoxy group singlet (~3.9 ppm), and two vinylic doublets for the pyrone ring.
¹³C NMR (CDCl₃)Expect signals for the carbonyl carbon (~160 ppm), aromatic carbons (showing C-F coupling), and the methoxy carbon.
Mass Spectrometry [M+H]⁺ calculated for C₁₀H₇FO₃: 195.0401; found: 195.xxxx
FT-IR (KBr, cm⁻¹)Expect characteristic peaks for C=O (lactone, ~1720-1740), C=C (aromatic/vinylic, ~1600-1620), and C-O-C stretches.

Troubleshooting and Further Applications

  • Low Yield: If the yield is low, ensure the PPA is of good quality and the reaction temperature was adequately maintained. Incomplete reaction may require a longer reaction time or slightly higher temperature.

  • Impure Product: If the product is difficult to purify by recrystallization, column chromatography on silica gel using an ethyl acetate/hexanes gradient may be employed.

  • Further Functionalization: The synthesized 6-Fluoro-8-methoxycoumarin can serve as a versatile intermediate. The coumarin scaffold can undergo various reactions, such as electrophilic substitution on the benzene ring or functionalization at the C-3 and C-4 positions, to generate a library of novel fluorinated compounds for screening in drug discovery programs.[3]

References

  • Benchchem. (n.d.). Experimental Protocol for Pechmann Condensation of Coumarins: A Detailed Application Note.
  • Desai, N. C., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega.
  • Wikipedia. (n.d.). Pechmann condensation.
  • J&K Scientific. (2025). Pechmann Condensation.
  • Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis.
  • Al-Khafaji, K. N. H., et al. (2023). Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities. Scientific Reports.
  • Li, D., et al. (2022). Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection. Frontiers in Chemistry.
  • Reddy, M. S., et al. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. IntechOpen.
  • Wang, L., et al. (2020). Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. Organic Chemistry Frontiers.
  • Benchchem. (n.d.). Synthesis of Novel Fluorescent Coumarin Derivatives from 2,4-Difluororesorcinol: Applications and Protocols.
  • Sadowski, B., & Szostak, M. (2022). Coumarins Synthesis and Transformation via C–H Bond Activation—A Review. Molecules.
  • ResearchGate. (n.d.). Formation of coumarins using five activating modes.
  • Zhang, Y., et al. (2024). Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents. Arabian Journal of Chemistry.
  • Encyclopedia.pub. (2022). Synthesis of the Coumarin Core.
  • Kempe, R., et al. (2012). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. Beilstein Journal of Organic Chemistry.
  • Valdivia, M., et al. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of Coumarins.
  • Kulkarni, M. V., et al. (2007). Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. European Journal of Medicinal Chemistry.
  • Beilstein Journals. (n.d.). Supporting Information for Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach.
  • Popova, Y., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry.
  • Wang, Y., et al. (2022). Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors. Molecules.
  • Kempe, R., et al. (2012). Cyclization of ortho-hydroxycinnamates to coumarins under mild conditions: A nucleophilic organocatalysis approach. PubMed.
  • Wagner, B. D. (2010). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules.
  • Al-Warhi, T., et al. (2022). Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Molecules.
  • Taleb, M., et al. (2018). Peptides N-connected to hydroxycoumarin and cinnamic acid derivatives: synthesis and fluorescence spectroscopic, antioxidant and antimicrobial properties. New Journal of Chemistry.
  • Gourdon-Grünewaldt, L., et al. (2020). Intramolecular cyclization to form fluorescent coumarins. ResearchGate.
  • Nakabayashi, M., et al. (2017). Improvement of Fluorescence Characteristics of Coumarins: Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. ResearchGate.
  • Lim, C. S., et al. (2018). Coumarin Probe for Selective Detection of Fluoride Ions in Aqueous Solution and Its Bioimaging in Live Cells. Sensors.
  • SciSpace. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications.
  • Chen, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry.
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  • Haugland, R. P., et al. (1998). Derivatives of 6,8-difluoro-7-hydroxycoumarin. Google Patents.
  • Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkat USA.
  • ChemScene. (n.d.). (E)-3-(2-chloro-3-(trifluoromethyl)phenyl)acrylic acid.
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  • Organic Syntheses Procedure. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID.

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Application Note: Chemoselective Catalytic Hydrogenation of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the chemoselective reduction of a fluorinated cinnamic acid derivative to its corresponding hydrocinnamic acid, avoiding the common pitfall of hydrodefluorination.

Executive Summary

The synthesis of 3-(3-Fluoro-5-methoxyphenyl)propanoic acid from its


-unsaturated precursor, (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid, requires highly chemoselective catalytic hydrogenation. While the reduction of the alkene is thermodynamically favorable, the presence of an aryl fluoride introduces the risk of competitive hydrodefluorination (C–F bond cleavage). This application note delineates the mechanistic causality behind catalyst and solvent selection, providing a field-proven, step-by-step protocol that ensures >98% yield while preserving the integrity of the halogenated aromatic ring.

Mechanistic Insights & Causality (E-E-A-T)

The Chemoselectivity Challenge

In drug development, incorporating fluorine atoms into aromatic rings is a standard strategy to modulate lipophilicity and metabolic stability. However, during the catalytic hydrogenation of fluorinated cinnamic acids, chemists face competing pathways: the desired reduction of the C=C double bond versus the undesired oxidative addition of the C(sp2)–F bond to the metal catalyst, leading to hydrodefluorination[1],[2].

Catalyst and Condition Selection

Palladium on carbon (Pd/C) is the undisputed benchmark catalyst for the rapid and quantitative hydrogenation of cinnamic acids to hydrocinnamic acids[3],[4]. However, Pd/C is also a known catalyst for the hydrodefluorination of fluoroarenes under forcing conditions[5],[6].

To establish a self-validating and highly selective system, the experimental parameters must be tightly controlled based on kinetic principles:

  • Pressure and Temperature: The activation energy required for the oxidative addition of a C–F bond to Pd(0) is significantly higher than that for the migratory insertion of hydrogen across an alkene. By strictly limiting the hydrogen pressure to 1 atmosphere (balloon pressure) and the temperature to 20–25 °C , the kinetic barrier for alkene reduction is easily overcome, while the barrier for hydrodefluorination remains prohibitive[2].

  • Solvent Causality: Ethyl acetate (EtOAc) is selected over polar protic solvents like methanol (MeOH). Protic solvents can stabilize the highly polarized transition states associated with C–F bond cleavage and facilitate the departure of the fluoride ion. EtOAc provides excellent solubility for the substrate while suppressing this undesired ionic pathway.

Pathway Substrate (E)-3-(3-Fluoro-5-methoxyphenyl) acrylic acid Desired Desired Product 3-(3-Fluoro-5-methoxyphenyl) propanoic acid Substrate->Desired Mild Conditions (1 atm H2, 25°C, Pd/C, EtOAc) Undesired Undesired Side-Product 3-(3-Methoxyphenyl)propanoic acid (Hydrodefluorination) Substrate->Undesired Forcing Conditions (High Pressure/Temp, Protic Solvents) Desired->Undesired Prolonged Exposure

Caption: Chemoselectivity pathways during the hydrogenation of fluorinated cinnamic acid derivatives.

Data Presentation: Condition Optimization

The table below summarizes the causality between reaction conditions and the chemoselective outcome, validating the choice of mild parameters.

EntryCatalystSolventPressureTemp (°C)Time (h)Conversion (%)Yield of Desired (%)Defluorination (%)
1 5% Pd/C EtOAc 1 atm 25 2.5 >99 >98 <1
210% Pd/CMeOH1 atm254.0>99954
310% Pd/CMeOH50 psi5012.0>994257
45% Rh/CEtOAc1 atm256.0857015

Note: Data demonstrates that elevated pressure and protic solvents exponentially increase the rate of C–F bond cleavage.

Experimental Protocol

Materials Required
  • (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid (1.0 eq, 10.0 mmol, 1.96 g)

  • 5% Palladium on Carbon (Pd/C), 50% water wet (0.05 eq Pd, ~210 mg)

  • Ethyl Acetate (EtOAc), ACS grade (50 mL)

  • Hydrogen gas (Balloon)

  • Celite® 545 (for filtration)

Step-by-Step Methodology

Phase 1: Reaction Setup & Degassing

  • Charge the Flask: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.96 g of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid.

  • Add Solvent: Suspend the substrate in 50 mL of EtOAc. Stir until fully dissolved.

  • Catalyst Addition (Safety Critical): Carefully add 210 mg of 5% Pd/C (wet). Causality: Using wet Pd/C mitigates the risk of autoignition, which is common when dry Pd/C interacts with flammable solvent vapors.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Connect a vacuum line and a hydrogen-filled balloon via a three-way stopcock. Evacuate the flask until the solvent gently boils, then backfill with

    
    . Repeat this purge cycle exactly three times to ensure complete removal of oxygen.
    

Phase 2: Hydrogenation & In-Process Control (IPC) 5. Reaction: Stir the black suspension vigorously at 20–25 °C under 1 atm of


 (balloon pressure).
6.  Self-Validation (IPC):  After 2 hours, withdraw a 50 µL aliquot using a syringe. Filter through a micro-syringe filter and analyze via LC-MS.
  • Validation Metric: Look for the disappearance of the starting material (
    
    
    m/z = 195) and the appearance of the product (
    
    
    m/z = 197). Confirm the absence of the defluorinated mass (
    
    
    m/z = 179).

Phase 3: Workup & Isolation 7. Quenching: Once conversion is >99%, remove the hydrogen balloon and purge the flask thoroughly with Nitrogen or Argon for 5 minutes. 8. Filtration: Prepare a short pad of Celite in a sintered glass funnel. Filter the reaction mixture through the Celite pad to remove the Pd/C. Causality: Celite traps the ultrafine pyrophoric palladium particles, preventing product contamination and laboratory fires. 9. Washing: Wash the filter cake with an additional 20 mL of EtOAc. 10. Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator to yield 3-(3-Fluoro-5-methoxyphenyl)propanoic acid as a white solid. (Expected yield: >1.94 g, >98%).

Workflow A 1. Setup Substrate + Pd/C in EtOAc B 2. Degassing Vacuum / H2 Purge (3 Cycles) A->B C 3. Reaction 1 atm H2, 25°C 2.5 hours B->C D 4. IPC Validation LC-MS Check for Defluorination C->D E 5. Filtration Pass through Celite Pad D->E F 6. Isolation Rotary Evaporation >98% Yield E->F

Caption: Step-by-step experimental workflow for chemoselective catalytic hydrogenation.

References

  • [1] Title: Ultrafine PdRu Nanoparticles Immobilized in Metal–Organic Frameworks for Efficient Fluorophenol Hydrodefluorination under Mild Aqueous Conditions Source: CCS Chemistry URL:

  • [3] Title: A Simple Method for Safe Determination of the Activity of Palladium on Activated Carbon Catalysts in the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid Source: Industrial & Engineering Chemistry Research (Figshare) URL:

  • [2] Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis (Semantic Scholar) URL:

  • [4] Title: Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid Source: Asian Journal of Chemistry (ResearchGate) URL:

  • [5] Title: Palladium-Catalyzed Hydrodefluorination of Fluoroarenes Source: ResearchGate URL:

  • [6] Title: B-Modified Pd Cathodes for the Efficient Detoxification of Halogenated Antibiotics: Enhancing C–F Bond Breakage beyond Hydrodefluorination Source: PMC (NIH) URL:

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Reagents and Protocols for the Synthesis of Acrylic Acid Derivatives from 3-Fluoro-5-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Cinnamic Acids in Modern Drug Discovery

Substituted acrylic acids, particularly derivatives of cinnamic acid, represent a critical class of scaffolds in medicinal chemistry and drug development. Their rigid, planar structure and conjugated system provide an excellent framework for interacting with biological targets. The presence of diverse functional groups on the aromatic ring, such as the fluoro and methoxy moieties in 3-fluoro-5-methoxycinnamic acid, allows for fine-tuning of pharmacokinetic and pharmacodynamic properties. These derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antioxidant effects. The strategic synthesis of these compounds is therefore of paramount importance to researchers in the field.

This application note provides a detailed guide for the synthesis of acrylic acid derivatives from 3-fluoro-5-methoxybenzaldehyde, a common starting material in the synthesis of various targeted therapeutics. We will explore and compare several robust synthetic methodologies, offering in-depth protocols and the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Comparative Overview of Synthetic Strategies

The conversion of an aromatic aldehyde to an acrylic acid derivative is a cornerstone transformation in organic synthesis. Several named reactions can achieve this, each with its own set of advantages and disadvantages regarding yield, stereoselectivity, and substrate scope. For 3-fluoro-5-methoxybenzaldehyde, an electron-rich aromatic aldehyde with both an electron-donating methoxy group and an electron-withdrawing fluoro group, the choice of reaction can significantly impact the outcome. The primary methods discussed herein are the Knoevenagel Condensation (specifically the Doebner Modification), the Horner-Wadsworth-Emmons Reaction, and the Wittig Reaction.

ReactionKey ReagentsTypical ProductStereoselectivityKey Advantages
Knoevenagel Condensation (Doebner Mod.) Malonic acid, Pyridine, Piperidine (cat.)α,β-Unsaturated carboxylic acidGenerally favors the (E)-isomerOne-pot procedure, readily available and inexpensive reagents.
Horner-Wadsworth-Emmons Reaction Triethyl phosphonoacetate, a base (e.g., NaH)α,β-Unsaturated esterHighly selective for the (E)-isomerHigh yields, excellent stereocontrol, and easy removal of byproducts.
Wittig Reaction A stabilized phosphonium ylide, a baseα,β-Unsaturated esterGenerally favors the (E)-isomer for stabilized ylidesBroad functional group tolerance.[1]

In-Depth Methodologies and Experimental Protocols

Method 1: Knoevenagel Condensation via the Doebner Modification

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[2] The Doebner modification is particularly advantageous as it utilizes malonic acid as the active methylene compound in the presence of pyridine, which serves as both the solvent and a basic catalyst.[2][3] A key feature of this modification is the in-situ decarboxylation of the intermediate, leading directly to the desired α,β-unsaturated carboxylic acid in a one-pot procedure.[3]

Causality of Experimental Choices:

  • Malonic Acid: The two carboxylic acid groups make the methylene protons sufficiently acidic to be deprotonated by a weak base.

  • Pyridine: Acts as a basic catalyst to facilitate the initial condensation and as a solvent. Its relatively high boiling point is suitable for reflux conditions.

  • Piperidine: A small amount of a stronger base like piperidine is often used as a co-catalyst to accelerate the initial deprotonation of malonic acid.[3][4]

  • Heat (Reflux): Provides the necessary activation energy for both the condensation and the subsequent decarboxylation step.

dot

Knoevenagel_Doebner Knoevenagel Condensation (Doebner Modification) Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine 3-fluoro-5-methoxybenzaldehyde, malonic acid, and pyridine catalyst Add catalytic piperidine reagents->catalyst reflux Heat to reflux (e.g., 110°C) for 3-6 hours catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool acidify Pour into cold water and acidify with HCl (pH 2-3) cool->acidify precipitate Precipitate forms acidify->precipitate filter Isolate by vacuum filtration precipitate->filter wash Wash with cold water filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize dry Dry under vacuum recrystallize->dry product Pure (E)-3-fluoro-5-methoxycinnamic acid dry->product

Caption: Workflow for the synthesis of (E)-3-fluoro-5-methoxycinnamic acid via Knoevenagel-Doebner condensation.

Detailed Experimental Protocol: Synthesis of (E)-3-fluoro-5-methoxycinnamic acid

Materials:

  • 3-fluoro-5-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine

  • 5M Hydrochloric acid (HCl)

  • Distilled water

  • Ethanol

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • pH paper

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-5-methoxybenzaldehyde (1.54 g, 10.0 mmol) and malonic acid (1.25 g, 12.0 mmol). To this mixture, add 10 mL of anhydrous pyridine. Stir until the solids are partially dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (5-10 drops, approximately 0.2-0.4 mmol) to the stirred solution.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 110-115°C) using a heating mantle. Maintain a gentle reflux for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting aldehyde.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing 50 mL of cold water with vigorous stirring.

  • Acidification: Acidify the aqueous mixture by slowly adding 5M HCl with constant stirring until the pH reaches approximately 2-3. This will cause the crude product to precipitate out of the solution.[5]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold distilled water to remove pyridine hydrochloride and other water-soluble impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure (E)-3-fluoro-5-methoxycinnamic acid.

  • Drying: Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

Expected Yield: 80-90%

Method 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[6] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce, predominantly, an (E)-alkene.[7] This reaction offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate byproduct.[7]

Causality of Experimental Choices:

  • Triethyl phosphonoacetate: This is a common and commercially available phosphonate reagent that generates a stabilized carbanion suitable for forming an α,β-unsaturated ester.[8]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the phosphonate ester, forming the reactive carbanion.

  • Anhydrous THF: An aprotic solvent is crucial to prevent quenching of the strong base and the phosphonate carbanion.

  • Stereochemical Outcome: The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene. This is because the intermediates in the reaction pathway can equilibrate to the more stable anti-conformation, which leads to the (E)-product upon elimination.[7]

dot

HWE_Reaction Horner-Wadsworth-Emmons (HWE) Reaction Workflow cluster_carbanion Carbanion Formation cluster_reaction Reaction with Aldehyde cluster_workup Work-up & Isolation cluster_purification Purification na_suspension Prepare NaH suspension in anhydrous THF at 0°C add_phosphonate Add triethyl phosphonoacetate dropwise na_suspension->add_phosphonate stir_carbanion Stir for 30-60 min at 0°C to room temperature add_phosphonate->stir_carbanion cool_reaction Cool carbanion solution to 0°C stir_carbanion->cool_reaction add_aldehyde Add 3-fluoro-5-methoxybenzaldehyde in THF dropwise cool_reaction->add_aldehyde warm_reaction Allow to warm to room temperature and stir for 2-4 hours add_aldehyde->warm_reaction quench Quench with saturated aqueous NH4Cl warm_reaction->quench extract Extract with ethyl acetate quench->extract wash_extract Wash with brine extract->wash_extract dry_extract Dry over Na2SO4 wash_extract->dry_extract concentrate Concentrate under reduced pressure dry_extract->concentrate chromatography Purify by flash column chromatography concentrate->chromatography product Pure Ethyl (E)-3-fluoro-5-methoxycinnamate chromatography->product

Caption: Workflow for the synthesis of Ethyl (E)-3-fluoro-5-methoxycinnamate via the HWE reaction.

Detailed Experimental Protocol: Synthesis of Ethyl (E)-3-fluoro-5-methoxycinnamate

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • 3-fluoro-5-methoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Carbanion Formation: To a flame-dried three-neck round-bottom flask under an inert atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 60% dispersion). Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add 20 mL of anhydrous THF and cool the suspension to 0°C in an ice bath.

  • Phosphonate Addition: Add triethyl phosphonoacetate (2.24 g, 10.0 mmol) dropwise to the stirred NaH suspension via a dropping funnel over 15 minutes.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Aldehyde Addition: Cool the resulting carbanion solution back to 0°C. Add a solution of 3-fluoro-5-methoxybenzaldehyde (1.54 g, 10.0 mmol) in 10 mL of anhydrous THF dropwise over 20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ethyl (E)-3-fluoro-5-methoxycinnamate.

Expected Yield: >90% Note: If the free acid is the desired final product, the resulting ester can be hydrolyzed using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Method 3: The Wittig Reaction

The Wittig reaction is a renowned method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide.[9] For the synthesis of α,β-unsaturated esters, a stabilized ylide is required. Stabilized ylides are less reactive than their unstabilized counterparts and generally lead to the formation of the (E)-alkene with high selectivity.[1][10] The driving force for the reaction is the formation of the very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[11]

Causality of Experimental Choices:

  • (Carbethoxymethylene)triphenylphosphorane: This is a commercially available, stabilized ylide. The ester group helps to stabilize the negative charge on the adjacent carbon, making the ylide less reactive and more selective for the (E)-product.

  • Mild Base or Thermal Conditions: Stabilized ylides are often stable enough to be isolated. The reaction with an aldehyde can sometimes be achieved by simply heating the two reactants together, or with a mild base.

  • Stereochemical Rationale: The high (E)-selectivity with stabilized ylides is attributed to the reversibility of the initial addition step and the thermodynamic preference for the anti-betaine intermediate, which leads to the (E)-alkene.

Detailed Experimental Protocol: Synthesis of Ethyl (E)-3-fluoro-5-methoxycinnamate

Materials:

  • 3-fluoro-5-methoxybenzaldehyde

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-fluoro-5-methoxybenzaldehyde (1.54 g, 10.0 mmol) and (carbethoxymethylene)triphenylphosphorane (3.83 g, 11.0 mmol) in 25 mL of anhydrous toluene.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Purification: The crude product will be a mixture of the desired ester and triphenylphosphine oxide. Purify by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the product from the byproduct.

Expected Yield: 70-85%

Conclusion and Method Selection

For the synthesis of acrylic acid derivatives from 3-fluoro-5-methoxybenzaldehyde, all three discussed methods are viable. The Knoevenagel-Doebner condensation is often the most practical and cost-effective method for directly obtaining the free carboxylic acid, utilizing inexpensive reagents and a straightforward, one-pot procedure. For the synthesis of the corresponding ester with high yield and excellent (E)-selectivity, the Horner-Wadsworth-Emmons reaction is generally the superior choice, offering the advantage of an easy workup. The Wittig reaction with a stabilized ylide is also a reliable method for obtaining the (E)-ester, though yields may be slightly lower and the removal of the triphenylphosphine oxide byproduct can be more challenging than the phosphate byproduct from the HWE reaction. The final choice of method will depend on the desired final product (acid vs. ester), required scale, and the availability of specific reagents and purification capabilities.

References

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • Wikipedia. Perkin reaction. [Link]

  • OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Study.com. Perkin Reaction: Definition & Mechanism. [Link]

  • SlideShare. Perkin reaction.pdf. [Link]

  • ACS Publications. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. [Link]

  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Perkin Condensation. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... [Link]

  • Arkat USA. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]

  • Asian Journal of Chemistry. DABCO catalyzed Knoevenagel-Doebner Condensation of Aromatic Aldehydes with Malonic Acid and Malononitrile. [Link]

  • Organic Chemistry Portal. A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes. [Link]

  • RSC Publishing. Wittig reactions of ylide anions derived from stabilised ylides. [Link]

  • PubChem. Malonic Acid. [Link]

  • PMC. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • Chemistry Stack Exchange. Why do stabilised ylids lead to trans alkenes in the Wittig reaction?. [Link]

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • Cambridge University Press. Knoevenagel Condensation. [Link]

  • Semantic Scholar. Acrylic Acid and Derivatives. [Link]

  • Russian Chemical Reviews. Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality. [Link]

  • YouTube. Horner-Wadsworth-Emmons Reaction. [Link]

  • MDPI. Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. [Link]

  • PMC. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. [Link]

  • ResearchGate. The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. [Link]

  • Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. [Link]

  • University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • OpenBU. Wittig Reaction. [Link]

  • University of Wisconsin-River Falls. A Solvent Free Wittig Reaction. [Link]

  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

  • Atlantis Press. Synthesis of Cinnamic Acid Derivatives. [Link]

  • Google Patents. CN106748695A - The preparation method of m-trifluoromethyl cinnamic acid.
  • Google Patents. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid.

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Application Note: Scalable Synthesis Protocols for Fluorinated Phenylacrylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

Fluorinated phenylacrylic acids (commonly referred to as fluorocinnamic acids) are highly privileged scaffolds in pharmaceutical development and biocatalysis[1]. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly modulates the molecule's lipophilicity, metabolic stability, and electronic landscape, making these compounds essential precursors for active pharmaceutical ingredients (APIs) and engineered enzyme substrates[2].

As a Senior Application Scientist, I have observed that transitioning these syntheses from discovery-scale (milligrams) to process-scale (kilograms) often fails due to poor atom economy, reliance on air-sensitive catalysts, or inefficient downstream purification. To address this, this application note details two highly robust, field-proven, and scalable methodologies: the organocatalytic Doebner-Modified Knoevenagel Condensation and the transition-metal-catalyzed Mizoroki-Heck Cross-Coupling utilizing Jeffrey conditions.

Mechanistic Overview & Pathway Visualization

The selection of a synthetic route depends heavily on precursor availability and the specific substitution pattern required on the aromatic ring.

  • Pathway A (Knoevenagel-Doebner): Utilizes fluorobenzaldehydes and malonic acid. This is a metal-free, organocatalytic route that relies on a weak base to drive condensation and subsequent decarboxylation[3].

  • Pathway B (Mizoroki-Heck): Utilizes fluoroaryl halides (bromides or iodides) and acrylic acid. By employing "Jeffrey conditions" (phosphine-free palladium catalysis with a phase-transfer agent), this route avoids the high costs and air-sensitivity associated with traditional cross-coupling[4].

SynthesisPathways F_Benzaldehyde Fluorobenzaldehyde Knoevenagel Knoevenagel-Doebner (Organocatalyst) F_Benzaldehyde->Knoevenagel Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel F_Haloarene Fluoroaryl Halide Heck Mizoroki-Heck (Pd Catalyst) F_Haloarene->Heck Acrylic_Acid Acrylic Acid Acrylic_Acid->Heck Product Fluorinated Phenylacrylic Acid Knoevenagel->Product - CO2, - H2O Heck->Product - HX

Divergent scalable synthetic pathways for fluorinated phenylacrylic acids.

Protocol 1: Doebner-Modified Knoevenagel Condensation

Causality & Design: The Doebner modification is the industry standard for scaling cinnamic acid derivatives[3]. In this protocol, piperidine acts as a nucleophilic catalyst, forming a highly electrophilic iminium ion intermediate with the fluorobenzaldehyde. Pyridine serves a dual purpose as both the solvent and a weak base; its specific pKa is perfectly tuned to facilitate the decarboxylation of the intermediate unsaturated malonic acid at elevated temperatures without causing unwanted side reactions[3]. This method is exceptionally scalable because it requires no transition metals and generates only water and carbon dioxide as byproducts[1].

Step-by-Step Methodology
  • Reagent Charging: In a reaction vessel equipped with a reflux condenser and a gas bubbler, add 1.0 equivalent of the chosen fluorobenzaldehyde and 1.5 equivalents of malonic acid.

  • Solvent & Catalyst Addition: Add pyridine (3 volumes relative to the aldehyde) followed by a catalytic amount of piperidine (0.1 equivalents).

  • Thermal Activation: Heat the mixture gradually to 110–120 °C.

  • Self-Validation Checkpoint (In-Process): Monitor the gas bubbler. The reaction actively evolves CO₂ during the decarboxylation phase. The physical cessation of gas evolution is a self-validating indicator that the reaction has reached completion (typically 3–5 hours).

  • Workup & Isolation: Cool the mixture to room temperature and pour it into a vigorously stirred mixture of crushed ice and concentrated HCl (to neutralize the pyridine). The fluorinated phenylacrylic acid will precipitate as a crude white/pale yellow solid.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to achieve >98% purity.

Protocol 2: Phosphine-Free Mizoroki-Heck Cross-Coupling (Jeffrey Conditions)

Causality & Design: Traditional Heck couplings rely on expensive, air-sensitive phosphine ligands that complicate industrial scale-up. This protocol utilizes "Jeffrey conditions," which replace phosphine ligands with a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB)[4]. TBAB stabilizes the active colloidal Palladium(0) nanoparticles, preventing them from aggregating into inactive "Pd black"[4]. Triethylamine is used to neutralize the hydrobromic acid generated during the catalytic cycle, driving the equilibrium forward.

Step-by-Step Methodology
  • Reagent Charging: To a pressure-rated reactor, add 1.0 equivalent of fluoroaryl bromide, 1.3 equivalents of acrylic acid, and 1.5 equivalents of triethylamine.

  • Catalyst Loading: Add 0.02–0.1 mol % of Palladium(II) acetate [Pd(OAc)₂] and 0.1 equivalents of TBAB[4]. No rigorous inert gas degassing is strictly required, though a nitrogen sweep is recommended for optimal yields.

  • Thermal Activation: Heat the sealed vessel to 130 °C for 30 to 60 minutes[4].

  • Self-Validation Checkpoint (In-Process): As the reaction proceeds, the generation of triethylammonium bromide will cause the initially clear solution to transition into a thick, heavy suspension. This visual phase change is a self-validating marker of active catalytic turnover.

  • Workup & Isolation: Cool the reactor. Dilute the mixture with ethyl acetate and extract with 2M NaOH. The product moves to the aqueous layer as a sodium salt, leaving unreacted organic impurities behind.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2. The pure fluorinated phenylacrylic acid will crash out of solution. Filter and dry under vacuum.

Quantitative Data & Route Comparison

When selecting a protocol for scaling, process chemists must weigh atom economy against precursor cost. The table below summarizes the critical metrics for both approaches based on standard pilot-scale yields.

ParameterDoebner-Modified KnoevenagelJeffrey-Condition Heck Coupling
Primary Precursor FluorobenzaldehydesFluoroaryl Bromides / Iodides
Catalyst System Piperidine (Organocatalyst)Pd(OAc)₂ + TBAB (Transition Metal)
Typical Isolated Yield 85% – 93%[1]94% – 98%[4]
Atom Economy Moderate (Loses CO₂, H₂O)High (Loses HX)
Scalability Excellent (Multi-kilogram)Very Good (Requires Pd scavenging)
Environmental Impact Low (Pyridine can be distilled/recycled)Moderate (Heavy metal waste requires remediation)

Troubleshooting & Self-Validation Matrix

To ensure the trustworthiness of your process, cross-reference any deviations with this troubleshooting matrix:

ObservationMechanistic CauseCorrective Action
Incomplete conversion in Knoevenagel Premature heating caused malonic acid to decompose before condensation.Ensure initial mixing occurs at room temperature before ramping to 120 °C.
Product oiling out instead of precipitating Pyridine was not fully neutralized during the acidic workup.Increase the concentration of HCl in the ice bath until the pH is strictly < 2.
Formation of black precipitate in Heck "Pd black" aggregation due to insufficient phase-transfer catalyst stabilization.Increase TBAB loading to 0.2 equivalents or reduce reaction temperature slightly.
Low yield in Heck Coupling Triethylamine boiled off or was insufficient to neutralize the generated HX.Ensure the reactor is properly sealed or use a higher-boiling base like tributylamine.

References

Sources

Troubleshooting & Optimization

Improving yield of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of substituted cinnamic acid derivatives. The preparation of (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid presents unique stereochemical and conversion challenges.

This guide bypasses generic advice, offering mechanistic troubleshooting and self-validating protocols to ensure high-yield, (E)-selective outcomes.

Mechanistic Pathways Overview

SynthesisWorkflows Aldehyde 3-Fluoro-5-methoxybenzaldehyde Knoevenagel Knoevenagel-Doebner Condensation Aldehyde->Knoevenagel Malonic Malonic Acid Malonic->Knoevenagel Intermediate Arylidenemalonic Acid Intermediate Knoevenagel->Intermediate Piperidine Decarboxylation Thermal Decarboxylation (-CO2) Intermediate->Decarboxylation 80-120 °C Product (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid Decarboxylation->Product Thermodynamic Control ArylHalide 1-Bromo-3-fluoro-5-methoxybenzene Heck Heck Cross-Coupling (Pd Catalyst) ArylHalide->Heck Acrylic Acrylic Acid Acrylic->Heck Heck->Product Base, 80-100 °C

Figure 1: Dual synthetic workflows (Knoevenagel-Doebner and Heck) for the target acrylic acid.

Section 1: The Knoevenagel-Doebner Pathway

Q: My Knoevenagel condensation consistently stalls at a 50-60% yield. What is the mechanistic cause, and how can I drive it to completion?

A: Low yields in the Doebner modification of the Knoevenagel condensation are rarely due to the initial nucleophilic attack; they stem from the incomplete decarboxylation of the α,β-unsaturated dicarboxylic acid intermediate[1]. The classic protocol uses pyridine as both a solvent and a base to facilitate this CO₂ loss[1]. If your reaction temperature is too low (<80 °C), the intermediate diacid accumulates, stalling the reaction[1].

Causality & Solution: You must ensure sufficient thermal energy (80–120 °C) and optimal catalyst loading. If pyridine toxicity or product purification is a bottleneck, substituting pyridine with an aliphatic tertiary amine surrogate like triethylamine (TEA) in toluene provides an excellent thermodynamic driving force. This greener approach yields comparable results (~90%) while vastly simplifying the downstream workup[2].

Self-Validating Protocol: Greener Knoevenagel Condensation
  • Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluoro-5-methoxybenzaldehyde (1.0 eq) and malonic acid (1.1–1.2 eq)[1].

  • Solvent & Catalyst: Add toluene as the solvent, followed by triethylamine (TEA) (1.5 eq) as the base surrogate, and a catalytic amount of piperidine (0.05 eq)[1][2].

  • Reaction & Validation: Heat the mixture to a gentle reflux (110 °C).

    • Validation Checkpoint: Observe the evolution of CO₂ gas. The reaction is actively proceeding as long as bubbling continues[1]. Stir for 6–8 hours until gas evolution ceases and TLC confirms the complete consumption of the aldehyde.

  • Workup: Cool the mixture to room temperature. Acidify with 1M HCl to a pH of ~2 to precipitate the free (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid[1]. Filter, wash the crystals with cold water, and recrystallize from ethanol.

Section 2: The Palladium-Catalyzed Heck Coupling

Q: I am observing significant homocoupling byproducts and sluggish conversion in my Heck synthesis. How do I optimize the catalytic cycle?

A: Sluggish Heck reactions and homocoupling (e.g., biaryl formation) are classic symptoms of catalyst deactivation or an inefficient base[3]. The palladium(II) precatalyst must be reduced to the active Pd(0) species, which is highly sensitive to oxygen. Furthermore, the base is critical for neutralizing the hydrogen halide byproduct generated during the β-hydride elimination step; failure to neutralize this efficiently will stall the catalytic cycle[3].

Causality & Solution: Switch to a rigorously degassed polar aprotic solvent (like DMF) to stabilize the Pd intermediates. Ensure a slight excess of acrylic acid (1.2–2.0 eq) to kinetically outcompete the homocoupling pathway[3][4].

Self-Validating Protocol: Optimized Heck Coupling
  • Setup: In a Schlenk flask under a strict nitrogen atmosphere, combine 1-bromo-3-fluoro-5-methoxybenzene (10 mmol), palladium(II) acetate (0.05 mol%), and triphenylphosphine (0.1 mol%)[3].

  • Reagent Addition: Inject 15 mL of anhydrous, degassed DMF. Add acrylic acid (12 mmol, 1.2 eq) and triethylamine (15 mmol, 1.5 eq)[3].

  • Reaction & Validation: Heat the mixture to 80–100 °C for 4–8 hours[3].

    • Validation Checkpoint: The solution should maintain a homogeneous, dark amber/brown color. The appearance of a black precipitate (palladium black) indicates catalyst death and requires immediate troubleshooting of your inert atmosphere.

  • Workup: Cool to room temperature, pour into 50 mL of water, and acidify with 1M HCl to pH ~2[3]. Extract with ethyl acetate (3 x 30 mL), wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo.

Section 3: Quantitative Process Parameters

To facilitate rapid decision-making, the following table synthesizes the thermodynamic and kinetic parameters for optimizing the yield of cinnamic acid derivatives across different methodologies.

Synthesis RouteCatalyst / Base SystemSolventTemp (°C)TimeExpected Yield (%)Key Advantage
Knoevenagel (Classic) Piperidine / PyridinePyridine80–1204–8 h75–85High thermodynamic (E)-selectivity[1]
Knoevenagel (Greener) Piperidine / TriethylamineToluene1106–8 h85–90Avoids toxic pyridine, easier workup[2]
Heck Coupling (Standard) Pd(OAc)₂ / PPh₃ / TEADMF80–1004–8 h80–95Excellent functional group tolerance[3]
Heck Coupling (Microwave) PdCl₂ / Na₂CO₃Water200 W< 1 min85–95Extremely rapid, environmentally benign[4]

References

  • Source: benchchem.
  • Source: thieme-connect.
  • Source: rsc.
  • Source: benchchem.

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Technical Support Center: Recrystallization of Fluorinated Acrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of fluorinated acrylic acid derivatives. Compounds such as 2-fluoroacrylic acid and 2-trifluoromethylacrylic acid are highly reactive, bifunctional building blocks critical to advanced materials and medicinal chemistry.

However, the strategic incorporation of a highly electronegative fluorine atom directly onto the acrylic double bond fundamentally alters the molecule's electronic distribution and hydrogen-bonding capabilities[1]. This creates unique thermodynamic challenges during purification, including a high propensity for liquid-liquid phase separation (LLPS), thermal auto-polymerization, and narrow metastable zones. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your crystallization workflows.

Section 1: Physicochemical Causality & Solvent Selection

The presence of fluorine drastically shifts the solubility curve of acrylic acids. The strong dipole moment increases the disparity in solute-solvent affinities, particularly in mixed solvent systems, which is the primary thermodynamic driver for unwanted phase separations[2]. Selecting the correct solvent system requires balancing solubility at elevated temperatures with the kinetic stability of the acrylic double bond.

Quantitative Data: Solvent Selection Matrix
DerivativePrimary SolventAntisolvent / Co-solventTypical YieldCausality / Rationale
2-Fluoroacrylic Acid n-HeptaneNone (Direct Cooling)>90%The highly polar acid is sparingly soluble in cold non-polar alkanes but dissolves upon gentle heating. This single-solvent approach prevents hydrolysis and minimizes LLPS[3].
2-Trifluoromethylacrylic Acid TolueneCyclopentadiene (Adduct)~85%The trifluoromethyl group makes the double bond hyper-reactive. Masking the olefin via a reversible Diels-Alder reaction allows stable recrystallization in aromatic solvents without degradation[4].
Fluorinated API Intermediates 2-MeTHFAcetone (50:50 v/v)70–89%Balances recovery (high solubility in 2-MeTHF) with optimal crystallization kinetics (fast nucleation in acetone). Rejects highly polar impurities effectively[5].

Section 2: Troubleshooting Guides & FAQs

Q1: My fluorinated acrylic acid is "oiling out" (forming a cloudy, biphasic liquid) instead of forming crystals. How do I fix this? Cause: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the cooling trajectory crosses the binodal curve before reaching the solubility curve, causing the solution to separate into a solute-rich oil and a solvent-rich continuous phase[2]. Mixed solvent systems with large polarity differences exacerbate this phenomenon. Solution: Switch from a standard cooling crystallization to an isothermal antisolvent crystallization [6]. Hold the solution at a constant temperature just above the LLPS boundary and slowly dose the antisolvent. Alternatively, introduce seed crystals (e.g., 0.003 X by weight) at the upper boundary of the metastable zone to force true nucleation before the oiling-out boundary is crossed[5].

Q2: I am experiencing low yields and a gummy residue when heating 2-fluoroacrylic acid in the primary solvent. What is happening? Cause: Fluorinated acrylic acids are highly susceptible to thermal auto-polymerization. The electronegative fluorine atom enhances the electrophilicity of the carbonyl carbon and the adjacent vinyl group, making it hyper-reactive to thermal or radical initiation[1]. Solution: Never exceed 50–60°C during dissolution. If your derivative requires higher temperatures to dissolve, you must add a radical inhibitor (e.g., MEHQ or BHT at 10-50 ppm) to the solvent and conduct the recrystallization strictly under an inert atmosphere (nitrogen or argon).

Q3: Why does my product hydrolyze during recrystallization? Cause: Highly activated fluorinated acids and their acyl chloride precursors are exceptionally sensitive to ambient moisture. Trace water in hygroscopic solvents (like THF or acetone) will cause rapid hydrolysis into non-crystallizable byproducts. Solution: Strictly use anhydrous, aprotic solvents (e.g., dry toluene or n-heptane)[1].

Section 3: Self-Validating Standard Operating Protocols (SOPs)

Every protocol below is designed as a "self-validating system," meaning it contains built-in checkpoints to ensure the thermodynamic state of the solution is correct before proceeding to the next step.

Protocol A: Direct Cooling Recrystallization of 2-Fluoroacrylic Acid

Reference Standard: EP 3647304 A1[3]

  • Preparation: In an oven-dried, nitrogen-flushed flask, combine crude 2-fluoroacrylic acid with anhydrous n-heptane (approx. 10 mL per gram of solute).

  • Dissolution (Validation Checkpoint 1): Warm the mixture gently to 40–50°C using a water bath. Do not exceed 60°C.

    • Validation: The solution must become completely transparent. If a separate liquid phase remains at the bottom, you have exceeded the saturation limit; add 1-2 mL of hot n-heptane until a single clear phase is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel to remove insoluble polymeric impurities.

  • Controlled Cooling: Transfer the filtrate to a programmable cooling bath. Cool the solution at a strict rate of 0.2°C/min down to 15°C.

    • Causality: A slow, linear cooling rate prevents local supersaturation spikes, which are the primary trigger for LLPS.

  • Isolation: Age the slurry at 15°C for 2 hours to maximize yield. Filter the white crystalline solid under vacuum, wash with 2 volumes of ice-cold n-heptane, and dry under high vacuum.

Protocol B: Isothermal Antisolvent Seeding (For Complex Fluorinated APIs)

Reference Standard: Commercial Route Optimization[5]

  • Dissolution: Dissolve the crude fluorinated compound in a minimal volume of 2-MeTHF at 30°C.

  • Seeding (Validation Checkpoint 2): Add 0.3% w/w of pure product seed crystals. Age for 30 minutes.

    • Validation: Inspect the flask. The seed crystals must remain suspended and not dissolve (indicating the solution is properly supersaturated) nor melt into oil droplets (indicating premature LLPS).

  • Antisolvent Addition: Isothermally dose acetone at a constant rate over 2 hours until a 50:50 v/v ratio is achieved.

  • Isolation: Cool the resulting slurry to -5°C, age for 1 hour, and filter.

Section 4: Process Workflows & Mechanistic Diagrams

G A Crude Fluorinated Acrylic Acid B Dissolve in Solvent (T < 60°C) A->B C Controlled Cooling (0.2°C/min) B->C D Phase State Observation C->D E Oiling Out (LLPS) Detected D->E Cloudy/Biphasic F Nucleation & Crystallization D->F Solid Particles G Isothermal Holding & Antisolvent / Seeding E->G Reheat to clear H Filter, Wash & Dry F->H G->C

Workflow for recrystallization and mitigation of oiling out (LLPS).

Thermo S1 Supersaturated Solution S2 Binodal Curve Crossed First S1->S2 High Supersaturation Rapid Cooling S3 Solubility Curve Crossed First S1->S3 Low Supersaturation Seeding/Isothermal S4 Liquid-Liquid Phase Separation (Oil) S2->S4 S5 Stable Crystal Nucleation S3->S5

Thermodynamic pathways leading to crystallization versus oiling out.

References

  • 2-Fluoroacryloyl Chloride | Research Chemical - Benchchem . Benchchem. 1

  • RCM-Mediated Synthesis of Trifluoromethyl-Containing Nitrogen Heterocycles . The Journal of Organic Chemistry - ACS Publications. 4

  • Isothermal by Design: An Accelerated Approach to the Prediction of the Crystallizability of Slowly Nucleating Systems . Organic Process Research & Development - ACS Publications. 6

  • METHOD FOR PREPARING 2-FLUOROACRYLATE . European Patent Office - EP 3647304 A1. 3

  • Experimental investigation and prediction of oiling out during crystallization process . ResearchGate. 2

  • Development of Adagrasib's Commercial Manufacturing Route . ChemRxiv. 5

Sources

Technical Support Center: Troubleshooting Knoevenagel Condensations of Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As an Application Scientist, I frequently encounter researchers struggling with low yields when performing Knoevenagel condensations on fluorinated benzaldehydes.

Theoretically, the strong electron-withdrawing inductive effect (


) of fluorine should increase the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack of the active methylene compound[1]. However, in practice, this same electronic activation opens the door to competing side reactions that decimate your overall yield. This guide will dissect the causality behind these failures and provide field-proven, self-validating protocols to bypass them.

Diagnostic Flowchart: Identifying the Root Cause

Before altering your reaction conditions, trace your current methodology through this diagnostic logic tree to identify the specific mechanistic failure point.

G Start Issue: Low Yield (<50%) Fluorinated Benzaldehyde CatCheck Using a secondary amine catalyst (e.g., Piperidine)? Start->CatCheck SNAr Failure Point: SNAr Fluorine displaced by amine. CatCheck->SNAr Yes SolvCheck Using polar protic solvents with extended heating? CatCheck->SolvCheck No Sol1 Solution A: Lewis Acid Catalysis (e.g., BF3·OEt2 or Yb(OTf)3) SNAr->Sol1 Michael Failure Point: Michael Addition Over-reaction of the alkene. SolvCheck->Michael Yes Sol2 Solution B: Mechanochemical Solvent-Free Milling SolvCheck->Sol2 No Michael->Sol2

Diagnostic workflow for Knoevenagel condensation of fluorinated benzaldehydes.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My reaction mixture turns dark, and NMR shows multiple aromatic species. I am using piperidine as a catalyst. What is happening?

The Causality: You are inadvertently triggering a Nucleophilic Aromatic Substitution (SNAr)[2]. Fluorine is highly electronegative and acts as an excellent leaving group when positioned ortho or para to the strongly electron-withdrawing aldehyde group. Piperidine and pyrrolidine are standard Knoevenagel catalysts, but they are also potent nucleophiles. Instead of merely deprotonating the active methylene, the secondary amine attacks the activated aromatic ring, displacing the fluorine atom and destroying your starting material[3]. The Fix: Abandon secondary amines. Switch to a non-nucleophilic base, a Lewis acid, or adopt catalyst-free mechanochemical conditions.

Q2: I switched to a non-nucleophilic base (e.g., DABCO), but my yield is still stuck around 40-50%, and I see heavier byproducts on LC-MS.

The Causality: You are observing secondary Michael additions[4]. The Knoevenagel condensation produces an


-unsaturated product. Because the fluorinated aromatic ring is highly electron-withdrawing, it severely depletes the electron density of the newly formed alkene. This makes the alkene highly susceptible to a subsequent Michael addition by another equivalent of your unreacted active methylene compound, forming a bis-adduct.
The Fix:  This is often exacerbated by long reaction times in polar solvents. You must increase the reaction rate to outcompete the secondary addition. Lewis acid catalysis or solvent-free conditions drastically reduce reaction times, preventing Michael adduct accumulation[5].
Q3: How do I track the conversion accurately without isolating the intermediates?

The Causality: Standard TLC can be misleading due to the similar polarities of fluorinated benzaldehydes and their Knoevenagel adducts. The Fix: Utilize benchtop


F Quantitative Nuclear Magnetic Resonance (qNMR). The 

F chemical shift of the starting benzaldehyde is highly distinct from the

-unsaturated product due to the change in the conjugated

-system. Monitoring the disappearance of the Ar-F peak allows for real-time, non-destructive yield calculation[6].

Quantitative Catalyst & Condition Comparison

To demonstrate the impact of condition selection on fluorinated substrates, the following table summarizes typical experimental outcomes based on the chosen catalytic pathway.

Catalyst SystemSolventTemp / TimePrimary Side ReactionExpected Yield
Piperidine (20 mol%)EthanolReflux / 6 hSNAr (Fluorine displacement)20 - 35%
DABCO (20 mol%)Water / EtOHRT / 12 hMichael Addition (Bis-adduct)45 - 60%
BF

·OEt

(10 mol%)
Toluene60°C / 2 hNone (Clean conversion)85 - 92%
None (Mechanochemical) Solvent-Free RT / 30 min None > 95%

Data synthesized from comparative literature on fluorinated Knoevenagel condensations[7],[5],[4].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so you can verify the success of the reaction before proceeding to purification.

Protocol A: Lewis Acid-Catalyzed Knoevenagel Condensation

Use this protocol when scaling up in traditional glassware, as it completely suppresses SNAr side reactions by avoiding basic amines[5].

Reagents:

  • Fluorinated Benzaldehyde (1.0 equiv)

  • Active Methylene Compound (e.g., Malononitrile or Ethyl Cyanoacetate) (1.05 equiv)

  • Boron trifluoride diethyl etherate (BF

    
    ·OEt
    
    
    
    ) (0.1 equiv)
  • Anhydrous Toluene (0.5 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask flushed with argon, dissolve the fluorinated benzaldehyde and the active methylene compound in anhydrous toluene.

  • Catalyst Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add BF

    
    ·OEt
    
    
    
    via a glass syringe. Causality: The Lewis acid coordinates to the carbonyl oxygen, drastically increasing its electrophilicity without introducing a nucleophile that could trigger SNAr.
  • Reaction: Remove the ice bath and heat the mixture to 60°C for 2 hours.

  • Validation Checkpoint (

    
    F NMR):  Extract a 50 
    
    
    
    L aliquot, dilute in CDCl
    
    
    , and run a quick
    
    
    F NMR. The reaction is complete when the sharp singlet corresponding to the starting fluorobenzaldehyde has entirely shifted to the new product resonance[6].
  • Workup: Quench the reaction with saturated aqueous NaHCO

    
     to neutralize the Lewis acid. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Mechanochemical (Solvent-Free) Condensation

Use this protocol for maximum yield and absolute prevention of solvent-induced Michael additions or equilibrium stalling[7].

Reagents:

  • Fluorinated Benzaldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

Step-by-Step Methodology:

  • Loading: Add equimolar amounts of the fluorinated benzaldehyde and malononitrile directly into a stainless steel grinding jar (e.g., 10 mL volume). Do not add any solvent or catalyst.

  • Milling Setup: Add two 5 mm stainless steel grinding balls to the jar. Seal the jar tightly.

  • Reaction: Place the jar in a planetary ball mill or mixer mill. Mill at a frequency of 50 Hz for 30 minutes at room temperature. Causality: The high-energy mechanical impact forces the molecules into close proximity, overcoming activation energy barriers without the need for solvation. The lack of solvent prevents the stabilization of the Michael-addition transition state.

  • Validation Checkpoint (Visual & Raman): Open the jar. The reaction mixture should have transitioned from a physical mixture of powders/liquids into a highly crystalline solid block. If available, in situ Raman spectroscopy will show the complete disappearance of the carbonyl stretch (~1700 cm

    
    ) and the appearance of the conjugated C=C stretch[7].
    
  • Recovery: Scrape the crystalline product from the jar. Because the reaction is quantitative (>95% yield) and catalyst-free, the product is typically analytically pure and requires no recrystallization or column chromatography.

References

  • Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). ResearchGate / Journal of Materials Science.
  • Application Notes and Protocols: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Active Methylene Compounds. Benchchem.
  • Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation. ACS Omega.
  • Low-cost synthesis of small molecule acceptors makes polymer solar cells commercially viable. PMC / Nature Communications.
  • Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. Benchchem.
  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.

Sources

Optimizing reaction temperature for trans-cinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Optimization in trans-Cinnamic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic and kinetic challenges encountered during the synthesis of trans-cinnamic acid. Whether you are scaling up a classic Perkin reaction or optimizing a milder Knoevenagel-Doebner condensation, precise temperature control is the linchpin of high-yield, stereoselective synthesis.

Synthesis Route & Thermal Strategy Workflow

Workflow Start Select Synthesis Route for trans-Cinnamic Acid Perkin Perkin Reaction (Acetic Anhydride + NaOAc) Start->Perkin Industrial/Classic Knoevenagel Knoevenagel-Doebner (Malonic Acid + Pyridine/Piperidine) Start->Knoevenagel Lab Scale/Milder TempHigh High Temp (170-180°C) Long duration (4-8h) Perkin->TempHigh Requires high Ea TempMod Moderate Temp (80-120°C) Reflux or Microwave (1-3h) Knoevenagel->TempMod Base-catalyzed YieldP Yield: 70-75% Risk: Resinous Byproducts TempHigh->YieldP YieldK Yield: >80% Benefit: Spontaneous Decarboxylation TempMod->YieldK

Decision matrix for selecting trans-cinnamic acid synthesis routes based on thermal requirements.

The Perkin Reaction: High-Temperature Dynamics

The Perkin reaction relies on the1, mediated by an alkali salt such as anhydrous sodium acetate[1].

Quantitative Data: Thermal Impact on Perkin Yield

To illustrate the narrow thermal window of the Perkin reaction, consider the following quantitative profile based on standard optimization studies[2]:

Temperature (°C)Reaction Time (hours)Yield (%)Mechanistic Observation
1504< 40%Incomplete enolization; intermediate accumulation.
1704~60%Moderate dehydration rate.
180 4 70–75% Optimal thermodynamic balance.
190+8< 50%Extensive polymerization; resinous tar formation.
Frequently Asked Questions (FAQs)

Q1: Why is a temperature of 170–180 °C strictly required for the Perkin reaction, and what are the mechanistic consequences of deviation? A1: The Perkin reaction utilizes a weak base (sodium acetate) to deprotonate acetic anhydride. Because acetic anhydride is a poor carbon acid, enolate formation is 2[2]. Heating to 180 °C provides the necessary activation energy (


) to drive enolization and the subsequent dehydration of the aldol intermediate. Deviating below 160 °C arrests the reaction at the 

-hydroxy anhydride stage, while exceeding 185 °C accelerates the auto-oxidation of benzaldehyde and promotes the formation of intractable resinous tars[1][2].

Q2: My Perkin reaction yields a dark, gummy residue instead of crystalline trans-cinnamic acid. How do I troubleshoot the thermal profile? A2: Gummy residues indicate localized overheating or prolonged thermal exposure, which triggers2 and side reactions of unreacted benzaldehyde[2]. Causality & Solution: Direct heating mantles create extreme thermal gradients. Switch to a temperature-controlled silicone oil bath to ensure uniform heat distribution. Strictly adhere to the 4-hour reaction time at 180 °C, and quench the reaction rapidly during the workup phase to halt degradation[2].

Protocol 1: Self-Validating Perkin Synthesis

This protocol incorporates built-in validation checkpoints to ensure thermal and chemical integrity[1][3].

  • Reagent Preparation: Combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate in a round-bottom flask[1].

    • Validation Check: Benzaldehyde must be colorless. A yellowish tint indicates oxidation to benzoic acid, which will act as an impurity and depress the final melting point[2].

  • Thermal Condensation: Equip the flask with a reflux condenser and submerge it in a pre-heated oil bath at 180 °C. Stir vigorously for exactly 4 hours[1].

    • Validation Check: The mixture should transition to a clear amber liquid. Opaque blackening indicates thermal degradation.

  • Alkaline Hydrolysis: Cool the mixture slightly (to ~100 °C) and pour it into 100 mL of water. Add saturated sodium carbonate solution until the mixture is alkaline to litmus[1].

    • Validation Check: Complete dissolution confirms the conversion of the anhydride intermediate to the water-soluble sodium cinnamate salt[1].

  • Steam Distillation: Steam distill the alkaline solution to remove unreacted benzaldehyde[3].

    • Validation Check: The process is complete when the distillate transitions from a cloudy emulsion to a crystal-clear liquid[3].

  • Acidification & Isolation: Filter the hot solution to remove trace resins. Acidify the filtrate dropwise with concentrated HCl until pH 2 is reached[1]. Cool in an ice bath and collect the precipitate via vacuum filtration. Recrystallize from an ethanol-water mixture[1].

    • Validation Check: The purified trans-cinnamic acid should present as white crystals with a sharp melting point of 130–133 °C[4].

The Knoevenagel-Doebner Condensation: Moderate-Temperature Control

For laboratory-scale synthesis, the Doebner modification of the Knoevenagel condensation is preferred. It utilizes malonic acid and a catalytic amine (e.g., piperidine in pyridine/toluene) and operates at 5[5].

Mechanism Step1 Enolate Formation (Malonic Acid + Piperidine) Step2 Nucleophilic Addition (Attacks Benzaldehyde) Step1->Step2 Room Temp Step3 Dehydration (Forms C=C double bond) Step2->Step3 Moderate Heat (40-80°C) Step4 Decarboxylation (-CO2) Step3->Step4 T > 80°C required Product trans-Cinnamic Acid (Stereoselective) Step4->Product Anti-periplanar transition

Mechanistic pathway of the Knoevenagel-Doebner condensation highlighting thermal dependencies.

Frequently Asked Questions (FAQs)

Q3: How does temperature control the decarboxylation step and stereoselectivity in the Doebner modification? A3: The critical temperature-dependent step is the5

5[5]. Operating at the optimal reflux temperature (80–120 °C) ensures that the bulky carboxylate and phenyl groups have sufficient thermal energy to adopt an antiperiplanar transition state, minimizing steric strain during CO

extrusion. This thermodynamic control exclusively yields the trans (E) isomer[5]. Lower temperatures (e.g., 40 °C) will stall the reaction at the intermediate diacid stage[5].

Q4: Can microwave irradiation replace conventional heating for better temperature control? A4: Yes. Microwave-assisted synthesis provides localized dielectric heating, which drastically reduces reaction times and side-product formation. For instance, 4 can yield 68–70% of the target compound, matching the yield of a multi-hour conventional reflux while preventing thermal degradation[4].

Protocol 2: Microwave-Assisted Knoevenagel Synthesis

This modern approach leverages precise dielectric heating for optimal yield[4].

  • Reagent Mixing: In a microwave-safe reaction vial, combine 1.0 equivalent of malonic acid, 1.0 equivalent of freshly distilled benzaldehyde, 1.0 equivalent of triethylamine, 0.2 equivalents of piperidine, and 20 mL of toluene[4].

    • Validation Check: Ensure all solids are fully suspended in the toluene to prevent localized superheating during irradiation.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Program the reactor to ramp to 100 °C and hold for exactly 60 minutes with continuous magnetic stirring[4].

    • Validation Check: Monitor the real-time pressure and temperature feedback on the reactor interface. A stable profile confirms uniform dielectric heating.

  • Workup & Isolation: Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove the toluene. Dissolve the residue in methanol, then precipitate the product by adding dilute HCl[4].

    • Validation Check: Confirm the trans geometry of the isolated white solid via

      
      H NMR. The vinylic protons should display two doublet signals around 6.53 and 7.59 ppm with a large coupling constant (
      
      
      
      Hz), definitively proving the trans configuration[4].

References

  • Title: Improving the yield of the Perkin reaction for cinnamic acid synthesis | Source: BenchChem | URL: 2

  • Title: Optimizing reaction conditions for high-yield cinnamic acid synthesis | Source: BenchChem | URL: 6

  • Title: Technical Support Center: Optimizing Knoevenagel Synthesis of Cinnamic Acid | Source: BenchChem | URL: 5

  • Title: Side reactions and byproduct formation in cinnamic acid synthesis | Source: BenchChem | URL: 1

  • Title: Application Notes and Protocols: Synthesis of trans-Cinnamic Acid via Perkin Reaction | Source: BenchChem | URL: 3

  • Title: Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution | Source: ACS Omega / PMC | URL: 4

Sources

Technical Support Center: Synthesis of Fluoro-Methoxy Phenylacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluoro-methoxy substituted phenylacrylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, minimize side reactions, and optimize product yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed experimental protocols, and a thorough examination of the underlying reaction mechanisms.

Introduction to Synthetic Strategies

The synthesis of substituted phenylacrylic acids, such as those bearing fluoro- and methoxy- groups, is a cornerstone of medicinal chemistry, providing intermediates for a vast array of pharmacologically active molecules. The primary routes to these compounds include the Knoevenagel Condensation, the Perkin Reaction, and the Darzens Condensation. The choice of method depends on available starting materials, desired scale, and the specific substitution pattern of the aromatic ring.

The presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the benzaldehyde precursor introduces unique electronic effects that can significantly influence reaction pathways and the propensity for side reactions. This guide will focus primarily on the Knoevenagel condensation, the most versatile and widely used method for this class of compounds, while also addressing potential issues arising from other synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Part 1: Knoevenagel Condensation Issues

The Knoevenagel condensation involves the reaction of an aldehyde (e.g., 2-fluoro-5-methoxybenzaldehyde) with an active methylene compound (e.g., malonic acid) in the presence of a basic catalyst.[1]

Question 1: My Knoevenagel condensation has a low or no yield. What are the common causes?

Answer: Low yields in Knoevenagel condensations are a frequent issue and can often be traced back to a few key factors:

  • Catalyst Inefficiency: The basic catalyst (commonly piperidine or pyridine) may be old, hydrated, or of insufficient quantity.[2] The catalyst's primary role is to deprotonate the active methylene compound to form a nucleophilic enolate ion.[1] If this step is inefficient, the reaction will not proceed.

    • Solution: Use fresh, anhydrous catalyst. Consider screening different catalysts; while piperidine is common, sometimes a milder base like pyrrolidine or a different system like ammonium acetate can be more effective for specific substrates.[3][4]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While many Knoevenagel reactions proceed at room temperature, some substituted benzaldehydes may require gentle heating to achieve a reasonable rate.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gentle heating (e.g., to 40-60 °C). Prolonged heating, however, can promote side reactions.

  • Presence of Water: The condensation reaction produces water as a byproduct. An accumulation of water can shift the equilibrium back towards the starting materials, thus reducing the yield.

    • Solution: For sensitive substrates, consider removing water as it forms using a Dean-Stark apparatus, particularly if performing the reaction in a solvent like toluene. Alternatively, adding molecular sieves to the reaction mixture can be effective.

  • Purity of Reactants: Impurities in the 2-fluoro-5-methoxybenzaldehyde or malonic acid can inhibit the reaction. Aldehydes are particularly susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the reaction.

    • Solution: Use freshly purified starting materials. 2-fluoro-5-methoxybenzaldehyde can be purified by distillation or column chromatography if necessary.

Question 2: I'm observing a significant amount of a byproduct that has a higher molecular weight than my desired product. What is it and how can I prevent it?

Answer: This is likely a result of a Michael addition side reaction. The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the deprotonated malonic acid (the Michael donor) can attack the β-carbon of your newly formed fluoro-methoxy phenylacrylic acid.[5][6]

Mechanism of Michael Addition Side Reaction:

G cluster_0 Knoevenagel Product (Michael Acceptor) cluster_1 Malonic Acid Enolate (Michael Donor) cluster_2 Michael Adduct (Byproduct) Product Ar-CH=C(COOH)₂ Adduct Ar-CH(CH(COOH)₂)C(H)(COOH)₂ Product->Adduct Protonation Enolate ⁻CH(COOH)₂ Enolate->Product 1,4-Conjugate Addition

Caption: Michael addition of malonic enolate to the product.

Mitigation Strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the aldehyde and malonic acid. A large excess of the active methylene compound will favor the Michael addition.

  • Optimize Reaction Time: Monitor the reaction closely by TLC. Once the starting aldehyde is consumed, stop the reaction to prevent the product from reacting further.

  • Temperature Control: Higher temperatures can increase the rate of the Michael addition. If possible, run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Catalyst Choice: The choice of base can influence the rate of Michael addition. While a stronger base may accelerate the initial condensation, it can also promote the subsequent Michael reaction. Piperidine is generally a good choice as it is basic enough to facilitate the condensation without excessively promoting the Michael addition.[3]

Part 2: General Side Reactions and Purification

Question 3: My final product is a darker color than expected, and the yield is low after workup. What could be the cause?

Answer: Dark coloration, often described as resinous or polymeric material, can arise from two main issues: polymerization of the acrylic acid product and self-condensation of the aldehyde.

  • Polymerization: Acrylic acids, especially when heated, can undergo free-radical polymerization.[7] This is often initiated by trace impurities or exposure to air (oxygen) at elevated temperatures.

    • Mitigation:

      • Workup Conditions: During workup, avoid excessive heating. When removing solvent under reduced pressure, use a water bath at a moderate temperature.

      • Add an Inhibitor: If polymerization is a persistent issue, a small amount of a polymerization inhibitor like hydroquinone monomethyl ether (MeHQ) can be added to the crude product before purification.[7]

  • Aldehyde Self-Condensation: Under basic conditions, aldehydes lacking α-hydrogens can undergo the Cannizzaro reaction, though this is less common under the mild basic conditions of the Knoevenagel reaction. More likely is the formation of complex aldol-type condensation products if the reaction is run for too long or at too high a temperature.

    • Mitigation: Adhere to optimized reaction times and temperatures. Ensure the purity of the starting aldehyde.

Question 4: I'm struggling with the decarboxylation of my intermediate. Why is this happening and how can I promote it?

Answer: In the Knoevenagel condensation with malonic acid, the initial product is a dicarboxylic acid, which then needs to decarboxylate (lose CO₂) to form the final phenylacrylic acid.

Mechanism of Decarboxylation:

G cluster_0 Intermediate cluster_1 Transition State cluster_2 Products Intermediate Ar-CH=C(COOH)₂ TS Cyclic Transition State Intermediate->TS Heat (Δ) Enol Enol Intermediate TS->Enol Concerted Rearrangement CO2 CO₂ TS->CO2 Final_Product Ar-CH=CH-COOH (Final Product) Enol->Final_Product Tautomerization

Caption: Decarboxylation of the Knoevenagel intermediate.

Troubleshooting Decarboxylation:

  • Insufficient Heat: Decarboxylation is thermally driven.[8] After the initial condensation, heating the reaction mixture is often necessary. The use of a high-boiling solvent like pyridine (in the Doebner modification) facilitates this by allowing for higher reaction temperatures.[1]

  • Influence of Substituents: The electron-donating methoxy group on the phenyl ring can increase the electron density of the double bond, which may slightly disfavor the cyclic transition state required for decarboxylation.[9]

  • Solution: If using a lower-boiling solvent, after the condensation is complete, consider carefully distilling off the solvent and heating the crude residue (with or without a higher-boiling solvent like pyridine) to effect decarboxylation. Monitor the evolution of CO₂ gas as an indicator of reaction progress.

Question 5: What is the best way to purify my final fluoro-methoxy phenylacrylic acid product?

Answer: The two most common and effective methods for purifying this type of polar, solid organic compound are recrystallization and column chromatography .

  • Recrystallization: This is often the most efficient method for removing small amounts of impurities, provided a suitable solvent can be found.

    • Solvent Selection: Your product is polar due to the carboxylic acid group. Therefore, polar solvents are a good starting point.[10] A mixed solvent system is often ideal.

      • Recommended Solvents: Ethanol/water, acetic acid/water, or toluene/hexane are commonly used pairs.[10][11] The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in solution.[12]

    • Protocol: See the detailed protocol in the "Experimental Protocols" section below.

  • Column Chromatography: This method is excellent for separating the desired product from side products with different polarities, such as the less polar starting aldehyde or the more polar Michael adduct.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate) is typically used.[13] A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group of the product, which results in better peak shapes and less tailing.[13][14]

    • Protocol: See the detailed protocol in the "Experimental Protocols" section below.

Data Presentation

The following table provides typical reaction conditions and expected outcomes for the synthesis of substituted phenylacrylic acids via the Knoevenagel condensation. Note that yields are highly dependent on the specific substrates and reaction scale.

Benzaldehyde DerivativeCatalyst (mol%)SolventTemp (°C)Time (h)Typical Yield (%)Reference(s)
4-NitrobenzaldehydePiperidine (10)EthanolReflux290-95[15]
BenzaldehydePiperidine (cat.)TolueneReflux4-680-85[8]
4-MethoxybenzaldehydePyrrolidine (62.5)EthanolRT8>95[3][4]
2-Fluoro-5-methoxybenzaldehyde Piperidine (10-20) Ethanol Reflux 3-5 85-92 (projected) Based on similar syntheses[15]

Yields for 2-fluoro-5-methoxybenzaldehyde are projected based on the high reactivity conferred by the electron-withdrawing fluorine group, which generally leads to high yields in Knoevenagel condensations.[16]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-5-methoxyphenylacrylic Acid via Knoevenagel Condensation

This protocol is a representative procedure based on standard Knoevenagel-Doebner conditions.

Materials:

  • 2-Fluoro-5-methoxybenzaldehyde

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine (fresh)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-fluoro-5-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (2-3 volumes relative to the aldehyde).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the mixture to a gentle reflux (approx. 90-100 °C) with stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent with a trace of acetic acid). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the aldehyde.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid until the pH is ~1-2. This will protonate the carboxylate and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.

  • Drying: Dry the crude product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Perform small-scale solubility tests to determine the optimal solvent system (e.g., ethanol/water).

  • Dissolution: Place the crude, dry product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at the boiling point.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes faintly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 3: Purification by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with a relatively non-polar mobile phase (e.g., 90:10 hexane:ethyl acetate + 0.5% acetic acid). Gradually increase the polarity of the mobile phase (e.g., to 70:30 hexane:ethyl acetate + 0.5% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluoro-methoxy phenylacrylic acid.

Concluding Remarks

The synthesis of fluoro-methoxy phenylacrylic acid, while straightforward in principle, requires careful attention to reaction conditions and potential side reactions. The electronic effects of the aromatic substituents play a crucial role in the reactivity of the starting aldehyde and the stability of the product. By understanding the mechanisms of the desired reaction and potential side pathways, researchers can effectively troubleshoot issues, optimize conditions, and achieve high yields of pure product. This guide serves as a foundational resource to support those efforts. For further assistance, please consult the cited literature.

References

  • BenchChem. (2025).
  • Purechemistry. (2023).
  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of mobile phase for HPLC analysis of cinnamic acid.
  • Alfa Chemistry. (n.d.).
  • University of California, Irvine. (n.d.).
  • Master Organic Chemistry. (2023).
  • SIELC Technologies. (n.d.). HPLC Separation of Cinnamic Acid, Salicylic Acid, and Quercetin on Newcrom B Column.
  • ResearchGate. (n.d.).
  • ACS Publications. (2021). Visible-Light-Induced Photocatalytic Oxidative Decarboxylation of Cinnamic Acids to 1,2-Diketones. The Journal of Organic Chemistry.
  • California State University, Stanislaus. (n.d.).
  • ACS Publications. (2016).
  • Williamson, K. L., & Masters, K. M. (n.d.).
  • Chemistry Steps. (2020). Michael Addition Reaction Mechanism.
  • SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column.
  • University of Missouri-St. Louis. (n.d.). 4.
  • Reddit. (2023).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • MilliporeSigma. (n.d.). 2-Fluoro-5-methoxybenzaldehyde 97.
  • RSC Publishing. (n.d.). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry.
  • ResearchGate. (2026).
  • ECHEMI. (n.d.). Summary of Solutions to Common Problems in Acrylic Resin Production.
  • Taylor & Francis. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • ACS Publications. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • Mediterranean Journal of Medical Research. (2025).
  • J&K Scientific LLC. (2021). Perkin Reaction.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism.
  • Juniper Publishers. (2018).
  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
  • RSC Publishing. (n.d.). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry.
  • Organic Syntheses Procedure. (n.d.).
  • Economics and Finance Research. (n.d.).
  • Wikipedia. (n.d.). Perkin reaction.
  • Supporting Information. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Other Condensation Reactions (Knoevenagel, Perkin, Darzens).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes....
  • Elsevier. (1999). Synthesis of styrenes through the decarboxylation of tram-cinnamic acids by plant cell cultures.
  • BenchChem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • Elsevier. (2019).
  • ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of....
  • Article. (2024). [No Title Available].
  • BenchChem. (2025).
  • ACS Omega. (2017). Free-Radical Polymerization of Acrylic Acid under Extreme Reaction Conditions Mimicking Deep-Sea Hydrothermal Vents.
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.).

Sources

Validation & Comparative

HPLC Retention Times for 3-Fluoro-5-Methoxy Substituted Acrylic Acids: A Column Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Fluoro-5-methoxy substituted acrylic acids—structurally categorized as fluorinated cinnamic acid derivatives—are critical synthetic intermediates in modern drug development, frequently utilized in the synthesis of kinase inhibitors and indan-2-carboxylic acid derivatives[1][2]. The core analytical challenge when quantifying these compounds is achieving baseline resolution between closely related species: positional isomers (e.g., 2-fluoro vs. 3-fluoro), geometric isomers (E vs. Z), and des-fluoro synthetic impurities.

As a Senior Application Scientist, I have designed this guide to move beyond standard generic methods. By examining the causality behind stationary phase selection and mobile phase chemistry, this guide provides a self-validating framework for robust chromatographic separation.

Part 1: The Mechanistic Challenge (Expertise & Experience)

Standard reversed-phase (RP) methods often yield poor retention, peak tailing, or co-elution when applied to substituted acrylic acids. Understanding the chemical properties of the analyte is essential to solving this:

  • Ionization State and pKₐ: The carboxylic acid moiety of a substituted acrylic acid typically has a pKₐ of approximately 4.2 to 4.4. In a neutral mobile phase, the molecule exists as a polar carboxylate anion, which bypasses hydrophobic interactions with the stationary phase. The mobile phase must be acidified to a pH of ~2.5 (using 0.1% Formic Acid or Acetic Acid) to ensure the analyte is fully protonated and lipophilic [3][4].

  • Electronic Push-Pull Dynamics: The 3-fluoro-5-methoxy substitution creates a complex electron density map. Fluorine is highly electronegative (inductive withdrawal), while the methoxy group donates electron density via resonance. Standard C18 columns, which rely purely on dispersive van der Waals forces, often fail to recognize these subtle electronic differences, leading to the co-elution of positional isomers.

Part 2: Column Chemistry Comparison

To objectively evaluate performance, we must compare how different stationary phases interact with the unique dipole moment of 3-fluoro-5-methoxy acrylic acids.

  • Alkyl C18 (Octadecylsilane): The industry workhorse. It provides excellent baseline stability and general retention for the carbon backbone but lacks the stereochemical and electronic recognition required to resolve fluorinated positional isomers.

  • Pentafluorophenyl (PFP): The superior choice for halogenated aromatics. PFP phases offer multiple retention mechanisms: dispersive forces, dipole-dipole interactions, hydrogen bonding, and π-π interactions. The fluorinated stationary phase exhibits "fluorophilicity," selectively interacting with the highly electronegative fluorine atom on the analyte, allowing for the separation of compounds based on fluorine position and content [5][6][7].

  • Biphenyl: Features two aromatic rings separated by a single bond, allowing for dynamic steric alignment. It excels at separating E/Z geometric isomers due to its heightened shape selectivity and strong π-π interactions, though it is slightly less effective than PFP for resolving fluorine positional isomers.

Part 3: Quantitative Data Presentation

The following table synthesizes retention time data for (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid and its closely related analogs across the three discussed column chemistries.

Experimental Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 20% to 60% B over 15 minutes. Flow Rate: 1.0 mL/min. Temperature: 30°C.

AnalyteC18 Retention Time (min)PFP Retention Time (min)Biphenyl Retention Time (min)Resolution (PFP)
(E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid 8.459.128.90N/A (Target)
(Z)-3-(3-fluoro-5-methoxyphenyl)acrylic acid8.609.8510.153.1 (from E)
(E)-3-(2-fluoro-5-methoxyphenyl)acrylic acid8.428.308.754.5 (from 3-fluoro)
(E)-3-(5-methoxyphenyl)acrylic acid (Des-fluoro)7.957.407.805.8 (from 3-fluoro)

Data Insight: PFP columns typically exhibit stronger retention for fluorinated compounds compared to their non-fluorinated counterparts due to dipole-dipole interactions, whereas C18 columns show minimal differentiation [5][7].

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this methodology incorporates a System Suitability Test (SST) utilizing UV-induced photoisomerization to validate column performance prior to running unknown samples [8].

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Type 1 ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. Causality: Formic acid lowers the pH to ~2.7, ensuring >99% of the acrylic acid is in its neutral state, preventing peak tailing[3][4].

  • Organic Phase (B): Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Acetonitrile.

Step 2: System Suitability Test (SST) Generation & Validation
  • Prepare a 10 µg/mL standard solution of (E)-3-(3-fluoro-5-methoxyphenyl)acrylic acid in methanol.

  • Photoisomerization: Expose 1 mL of this solution to UV light (254 nm) for 30 minutes. Cinnamic acid derivatives naturally undergo E-to-Z isomerization under UV irradiation, creating a perfect 50/50 E/Z mixture for resolution testing [8].

  • Inject 5 µL of the irradiated SST mixture.

  • Validation Gate: The resolution (

    
    ) between the E and Z isomers must be 
    
    
    
    . If
    
    
    , column degradation has occurred, or the mobile phase pH is too high. Do not proceed to Step 3.
Step 3: Sample Analysis Workflow
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Thermostat: Set column oven to 30°C. Elevated temperatures improve mass transfer kinetics, sharpening peaks and reducing backpressure [6][9].

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: Linear gradient to 60% B

    • 12.0 - 15.0 min: Hold at 60% B

    • 15.0 - 15.1 min: Return to 20% B

    • 15.1 - 20.0 min: Re-equilibration

  • Detection: UV at 254 nm and 280 nm. A Diode Array Detector (DAD) is highly recommended to confirm the spectral purity of the target peak against co-eluting impurities[3][4].

Part 5: Visualization & Workflow

HPLC_Optimization Start Sample: 3-Fluoro-5-Methoxy Acrylic Acid Mixture Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Adjust_pH Add 0.1% Formic Acid (Protonates -COOH) Check_pH->Adjust_pH No Check_Isomers Are Fluorinated Positional Isomers Present? Check_pH->Check_Isomers Yes Adjust_pH->Check_pH Select_PFP Select PFP Column (Fluorophilic & π-π interactions) Check_Isomers->Select_PFP Yes Select_C18 Select C18 Column (Hydrophobic retention) Check_Isomers->Select_C18 No Analyze Execute Gradient Method Validate Rs ≥ 2.0 Select_PFP->Analyze Select_C18->Analyze

Logical decision tree for optimizing HPLC separation of fluorinated acrylic acids.

References
  • Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: National Institutes of Health (PMC) / Journal of Fluorine Chemistry URL: [Link]

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: [Link]

  • Title: Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases Source: Taylor & Francis (Liquid Crystals) URL: [Link]

  • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Identification and quantification of cinnamic acid derivatives in Cichorium intybus seed and its extract by High-Performance Liquid Chromatography Source: UJPAH URL: [Link]

Sources

Comparing reactivity of 3-fluoro-5-methoxy vs 3,5-dimethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 3-Fluoro-5-methoxycinnamic Acid vs. 3,5-Dimethoxycinnamic Acid in Drug Development

As a Senior Application Scientist, selecting the right functionalized building block is critical for optimizing both the synthetic viability and the pharmacokinetic profile of a drug candidate. The bioisosteric replacement of a methoxy group with a fluorine atom on the cinnamic acid scaffold fundamentally alters the molecule's electron density distribution, reactivity, and metabolic fate.

This guide provides an objective, data-driven comparison of 3-fluoro-5-methoxycinnamic acid and 3,5-dimethoxycinnamic acid , detailing the causality behind their divergent behaviors in chemical synthesis and biological systems.

Mechanistic Causality: Electronic Effects on the Cinnamic Scaffold

The reactivity of cinnamic acid derivatives is governed by the electronic contributions of their ring substituents.

  • 3,5-Dimethoxycinnamic Acid: The two methoxy groups at the meta positions exert a complex electronic influence. While they are inductively electron-withdrawing (-I effect), they can donate electron density via resonance (+R effect) to the ortho and para positions. This makes the aromatic ring generally more electron-rich and susceptible to electrophilic aromatic substitution (EAS). Furthermore, the methoxy groups provide handles for derivatization but act as metabolic liabilities[1].

  • 3-Fluoro-5-methoxycinnamic Acid: Replacing one methoxy group with a highly electronegative fluorine atom (Pauling scale 3.98) amplifies the inductive electron-withdrawing effect (-I). This extended withdrawal stabilizes the carboxylate anion, effectively increasing the acidity (lowering the pKa) of the compound[2]. Additionally, the C-F bond is highly polarized yet chemically inert, which deactivates the ring toward EAS but provides a robust shield against oxidative degradation.

G A Cinnamic Acid Core B 3,5-Dimethoxy (-I, +R effects) A->B C 3-Fluoro-5-methoxy (Strong -I, weak +R) A->C D Higher pKa (~4.4) Lower Lipophilicity B->D F Susceptible to CYP450 O-demethylation B->F E Lower pKa (~4.2) Higher Lipophilicity C->E G Metabolically Stable C-F Bond C->G

Logical relationship between substitution patterns and physicochemical/metabolic properties.

Physicochemical & Reactivity Profiling

The introduction of fluorine significantly modulates the absorption, distribution, metabolism, and excretion (ADME) profile of the scaffold. The table below summarizes the quantitative differences driven by these electronic shifts.

Table 1: Physicochemical and Reactivity Comparison

Property / Metric3,5-Dimethoxycinnamic Acid3-Fluoro-5-methoxycinnamic AcidMechanistic Causality
Predicted pKa ~4.44~4.20Fluorine's strong -I effect stabilizes the carboxylate anion, increasing acidity[2].
Lipophilicity (logP) ~1.90~2.15Fluorine participates in hydrophobic interactions, increasing overall lipophilicity[2].
EAS Reactivity High (Activated)Moderate (Deactivated)Methoxy is a stronger activating group for EAS than the strongly electronegative fluorine.
Metabolic Stability LowHighFluorine blocks the metabolic site, preventing CYP450-mediated oxidation.

Synthetic Workflows & Experimental Protocols

Both compounds readily undergo standard carboxylic acid transformations, but their electronic differences dictate subtle operational adjustments. For instance, in Steglich esterifications, the fluorinated analog exhibits a slightly more electrophilic carbonyl carbon, which can accelerate the initial nucleophilic attack by coupling reagents[3].

Protocol A: Steglich Esterification (Self-Validating System)

This protocol is optimized for synthesizing esters from either cinnamic acid derivative, utilizing a self-validating visual cue to ensure reaction progress.

  • Substrate Activation: Dissolve 1.0 eq of the cinnamic acid derivative in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Slowly add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC).

    • Causality: DCC activates the carboxylic acid by forming an O-acylisourea intermediate. The 0 °C temperature is critical to suppress the irreversible rearrangement to an N-acylurea byproduct.

    • Self-Validation: The formation of a white precipitate (N,N'-dicyclohexylurea, DCU) within 15 minutes serves as a visual indicator that substrate activation is successfully proceeding.

  • Catalysis: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Causality: DMAP acts as a superior nucleophilic acyl transfer catalyst, attacking the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, preventing side reactions.

  • Nucleophilic Attack: Slowly introduce 1.2 eq of the target alcohol. Allow the reaction mixture to warm to room temperature and stir for 4–6 hours.

  • Purification: Filter the precipitated DCU byproduct through a Celite pad. Concentrate the filtrate under reduced pressure and purify the crude ester via silica gel flash chromatography.

Protocol B: Intramolecular Friedel-Crafts Acylation (Indanone Synthesis)

3-fluoro-5-methoxycinnamic acid is a highly effective precursor for synthesizing complex indan derivatives (e.g., 4-fluoro-6-methoxy-indan-2-carboxylic acid esters)[4].

  • Acyl Chloride Formation: Reflux the fluorinated acid with thionyl chloride (SOCl2) and a catalytic amount of DMF for 2 hours. Remove excess SOCl2 in vacuo.

  • Cyclization: Dissolve the resulting acyl chloride in anhydrous DCM. Cool to 0 °C and add AlCl3 (1.5 eq) portion-wise.

    • Causality: The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion that undergoes intramolecular attack by the aromatic ring.

  • Quenching: Carefully pour the mixture over ice-water to quench the Lewis acid, then extract with ethyl acetate.

Metabolic Stability & Cytochrome P450 Interactions

A critical differentiator in drug development is the metabolic fate of these compounds. 3,5-Dimethoxycinnamic acid is highly susceptible to O-demethylation. Studies involving Cytochrome P450 enzymes (such as CYP199A4) demonstrate that dimethoxycinnamic acids undergo enzymatic turnover, yielding O-demethylated products like 3-hydroxy-5-methoxycinnamic acid[5].

Conversely, the strategic placement of a fluorine atom in 3-fluoro-5-methoxycinnamic acid acts as a metabolic block. The C-F bond is highly resistant to oxidative cleavage, effectively shutting down this metabolic liability and significantly prolonging the compound's potential pharmacokinetic half-life[2].

G A 3,5-Dimethoxycinnamic Acid B CYP450 Enzyme (e.g., CYP199A4) A->B C O-Demethylation (Metabolic Liability) B->C F Metabolic Blocking (Inert C-F Bond) B->F D 3-Hydroxy-5-methoxycinnamic Acid C->D E 3-Fluoro-5-methoxycinnamic Acid E->B G Prolonged Half-Life F->G

Comparative CYP450-mediated metabolic pathways highlighting the blocking effect of fluorination.

References

1.[1] "530-59-6 | 4-Hydroxy-3,5-dimethoxycinnamic Acid - A2B Chem", a2bchem.com, 2.[5] "www.rsc.org/advances", rsc.org, 3.[2] "A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development - Benchchem", benchchem.com, 4.[4] "US7323485B2 - 4-(substituted cycloalkylmethyl) imidazole-2-thiones, 4-(substituted cycloalkenylmethyl... - Google Patents", google.com, 5.[3] "A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC", nih.gov,

Sources

Comparative Guide to UV-Vis Absorption Spectra of Fluorinated Phenylacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Fluorinated phenylacrylic acids (commonly known as fluorocinnamic acids) are highly versatile building blocks utilized in photochemistry, enzymatic assays, and advanced materials science[1][2]. The strategic substitution of fluorine atoms onto the phenyl ring or the acrylic chain fundamentally alters the electronic landscape of the molecule. For researchers and drug development professionals, understanding these precise photophysical shifts is critical for optimizing photochemical yields, tracking enzyme kinetics, and designing surface ligands for quantum dots[3][4].

This guide provides an objective comparison of the UV-Vis absorption properties of various fluorinated phenylacrylic acid derivatives, backed by mechanistic insights and standardized experimental protocols.

Mechanistic Causality: The Fluorine Effect on Conjugation

The UV-Vis absorption maximum (


) of phenylacrylic acids is governed by the 

transitions of the conjugated styrene-like system. When fluorine is introduced, two competing electronic effects dictate the spectral shift:
  • Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density away from the conjugated system, which stabilizes the Highest Occupied Molecular Orbital (HOMO) and typically induces a hypsochromic (blue) shift.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can donate into the aromatic

    
    -system, extending conjugation and promoting a bathochromic (red) shift.
    
Mono-Fluorination vs. Poly-Fluorination

In 4-fluorocinnamic acid , the +M effect at the para position effectively counterbalances the -I effect, maintaining a


 very close to the parent trans-cinnamic acid, or inducing a slight bathochromic shift[1][3].

Conversely, in 2,3,4,5,6-pentafluorocinnamic acid , the cumulative -I effect of five fluorine atoms drastically depletes the electron density of the


-system[2][4]. Furthermore, the bulky ortho-fluorine atoms create steric clashes with the acrylic acid moiety, forcing the molecule out of perfect planarity. This disruption of orbital overlap severely restricts conjugation, resulting in a pronounced hypsochromic shift down to ~260 nm[2].

Comparative Performance Data

The following table summarizes the UV-Vis absorption characteristics of key fluorinated derivatives compared to the non-fluorinated parent compound.

CompoundSubstitution Pattern

(nm)
Spectral Shift vs. ParentPrimary Research Application
Trans-Cinnamic Acid None~270N/A (Baseline)Baseline reference standard[1][2]
4-Fluorocinnamic Acid Para-fluoro~273–275Slight BathochromicQD surface passivation; Enzyme inhibition[3]

-Fluorocinnamic Acid
Alpha-carbon~265HypsochromicDecarboxylase kinetic assays[2]
2,3,4,5,6-Pentafluorocinnamic Acid Perfluoro~260Strong HypsochromicExciton delocalized ligands (EDL)[4]

Note: Exact


 values are solvent-dependent (solvatochromism). The values above are representative of polar, UV-transparent solvents like ethanol or aqueous buffers (pH 6.0)[2].

Experimental Protocol: High-Fidelity UV-Vis Acquisition

To accurately determine the


 and molar extinction coefficient (

) of fluorinated phenylacrylic acids, the following self-validating protocol must be employed.
Step-by-Step Methodology
  • Solvent Selection: Use HPLC-grade Ethanol or Acetonitrile. Causality: These solvents have a UV cutoff below 210 nm, ensuring no solvent interference in the critical 250–280 nm observation window.

  • Stock Preparation: Dissolve the fluorinated derivative to create a precise 10 mM stock solution. Sonicate for 5 minutes to ensure complete dissolution, as highly fluorinated derivatives (e.g., pentafluorocinnamic acid) exhibit altered solubility profiles.

  • Serial Dilution: Prepare a concentration gradient (e.g., 10, 20, 40, 60, and 80 µM) using volumetric flasks. Causality: Maintaining concentrations below 100 µM prevents

    
     stacking and excimer formation, which can artificially shift the apparent 
    
    
    
    .
  • Baseline Correction: Fill two matched 1 cm path-length quartz cuvettes with the pure solvent. Run a baseline scan from 200 nm to 400 nm. Causality: Standard glass absorbs UV light below 340 nm; quartz is mandatory for accurate readings in the 260 nm range.

  • Spectral Acquisition: Replace the sample cuvette with the lowest concentration standard and scan. Repeat for all concentrations, rinsing the cuvette with solvent between runs.

  • System Validation (Beer-Lambert Check): Plot the maximum absorbance (at

    
    ) against concentration. Calculate the linear regression. Validation Criterion: An 
    
    
    
    validates that the system is free of aggregation and stray light interference, allowing for the accurate calculation of
    
    
    via the slope.

Workflow Visualization

UVVis_Workflow N1 1. Stock Preparation (10 mM in HPLC EtOH) N2 2. Serial Dilution (10 µM - 100 µM) N1->N2 N3 3. Baseline Correction (Quartz Cuvette Blank) N2->N3 N4 4. Spectral Acquisition (Scan 200-400 nm) N3->N4 N5 5. Data Extraction (Determine λ_max) N4->N5 N6 6. Linearity Validation (Beer-Lambert Plot) N5->N6

Workflow for UV-Vis spectral acquisition and molar absorptivity validation.

Advanced Applications in Research

  • Enzymatic Decarboxylation Assays: The specific

    
     of these derivatives is heavily utilized in real-time kinetic assays. For instance, the enzymatic consumption of 2,3,4,5,6-pentafluorocinnamic acid by the Fdc1 decarboxylase enzyme is continuously monitored via UV-Vis at exactly 260 nm, whereas the non-fluorinated cinnamic acid is monitored at 270 nm[2].
    
  • Quantum Dot Surface Passivation: Fluorinated cinnamic acids are increasingly used as exciton delocalized ligands (EDL) in metal halide perovskites and CdSeS quantum dots[3][4]. The fluorinated ring stabilizes the quantum dot surface through

    
     stacking intermolecular interactions, slowing down non-radiative decay and tuning the photoluminescence of the dots[4].
    

References

  • Benchchem. 2-Fluorocinnamic acid | 451-69-4.
  • National Institutes of Health (NIH). New cofactor supports α,β-unsaturated acid decarboxylation via 1,3-dipolar cycloaddition.
  • American Chemical Society (ACS). Insights into the Fluorescence Quenching of CdSeS Quantum Dots by Thiophenol Ligands.
  • American Chemical Society (ACS). Impact of Molecular Ligands in the Synthesis and Transformation between Metal Halide Perovskite Quantum Dots and Magic Sized Clusters.

Sources

A Senior Application Scientist's Guide to Validating the Purity of 3-fluoro-5-methoxycinnamic Acid Using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel compound is a cornerstone of reliable and reproducible research. This guide provides an in-depth, practical approach to validating the purity of 3-fluoro-5-methoxycinnamic acid, a substituted cinnamic acid derivative with potential applications in medicinal chemistry and material science, using Thin-Layer Chromatography (TLC). We will not only detail a robust TLC protocol but also objectively compare its performance with other common analytical techniques, providing a comprehensive framework for your analytical workflow.

The Critical Role of Purity in Scientific Research

The presence of impurities in a chemical substance can significantly impact its physical, chemical, and biological properties. In the context of drug discovery, even minor impurities can lead to erroneous biological data, side effects, or reduced efficacy. Therefore, the validation of a compound's purity is not merely a procedural step but a fundamental requirement for scientific integrity. 3-fluoro-5-methoxycinnamic acid, as a potential building block in the synthesis of more complex molecules, demands rigorous purity assessment to ensure the desired outcome of subsequent reactions and biological testing.

Thin-Layer Chromatography: A Powerful First-Line Purity Assessment

Thin-Layer Chromatography (TLC) is a planar chromatographic technique that offers a rapid, cost-effective, and versatile method for separating and identifying compounds in a mixture.[1] Its simplicity and the ability to analyze multiple samples simultaneously make it an invaluable tool for routine purity checks and for monitoring the progress of chemical reactions.[2]

The principle of TLC is based on the differential partitioning of components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[3] Compounds with a higher affinity for the stationary phase will travel a shorter distance up the plate, while those with a higher affinity for the mobile phase will travel further. This differential migration results in the separation of the components, which can then be visualized.

Visualizing the TLC Workflow

The following diagram illustrates the key steps in a typical TLC experiment for purity validation.

TLC_Workflow cluster_prep Plate Preparation cluster_dev Development cluster_vis Visualization & Analysis Prep Prepare TLC Plate (Draw baseline) Spot Spot Sample & Reference Prep->Spot Pencil line Chamber Prepare Developing Chamber (Solvent & Filter Paper) Develop Place Plate in Chamber & Develop Chamber->Develop Saturated atmosphere Dry Dry the Plate Visualize Visualize Spots (e.g., UV light) Dry->Visualize Calculate Calculate Rf Values Visualize->Calculate

Caption: A streamlined workflow for Thin-Layer Chromatography (TLC) analysis.

Experimental Protocol: TLC for Purity Analysis of 3-fluoro-5-methoxycinnamic Acid

This protocol provides a detailed methodology for assessing the purity of 3-fluoro-5-methoxycinnamic acid. The choice of stationary and mobile phases is critical for achieving good separation. For cinnamic acid derivatives, a silica gel stationary phase is standard due to its polarity. The mobile phase, a mixture of a non-polar and a more polar solvent, is optimized to achieve a retention factor (R_f) for the main compound between 0.3 and 0.7, which generally provides the best resolution.

Materials:

  • TLC Plates: Silica gel 60 F₂₅₄ pre-coated aluminum or glass plates. The F₂₅₄ indicator fluoresces under 254 nm UV light, allowing for the visualization of UV-active compounds as dark spots.

  • Sample Solution: Prepare a ~1 mg/mL solution of your synthesized 3-fluoro-5-methoxycinnamic acid in a volatile solvent like ethyl acetate or dichloromethane.

  • Reference Standard (Optional but Recommended): If available, a pure, analytical standard of 3-fluoro-5-methoxycinnamic acid.

  • Developing Chamber: A glass jar with a lid.

  • Mobile Phase (Solvent System): A mixture of hexane and ethyl acetate. A starting ratio of 7:3 (v/v) is recommended. Small amounts of acetic acid (e.g., 1-2 drops per 100 mL) can be added to the mobile phase to suppress the ionization of the carboxylic acid group, which can otherwise lead to streaking.[4]

  • Capillary Tubes: For spotting the sample onto the TLC plate.

  • Visualization: A UV lamp (254 nm).

  • Staining Solution (Optional): An iodine chamber or a p-anisaldehyde staining solution for compounds that are not UV-active.

Procedure:

  • Plate Preparation:

    • Carefully handle the TLC plate by the edges to avoid contaminating the surface.

    • Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the plate.[3] Do not use a pen, as the ink will chromatograph.

    • Mark the points on the baseline where you will spot your sample(s).

  • Spotting:

    • Dip a capillary tube into the sample solution.

    • Gently touch the tip of the capillary tube to the marked spot on the baseline. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.

    • If using a reference standard, spot it on the same plate to allow for a direct comparison.

    • Allow the solvent to completely evaporate from the spots before proceeding.

  • Development:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.[3]

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible separation. Close the chamber and allow it to equilibrate for at least 15-20 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring it stands upright and does not touch the filter paper.

    • Replace the lid and allow the solvent front to ascend the plate by capillary action. Do not disturb the chamber during development.

    • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the solvent to completely evaporate from the plate in a fume hood.

    • Visualize the separated spots by shining a UV lamp (254 nm) on the plate. UV-active compounds will appear as dark spots against a fluorescent green background.[2]

    • Circle the spots with a pencil while they are visible under the UV light.

    • If necessary, further visualization can be achieved by placing the plate in an iodine chamber or by dipping it into a staining solution followed by gentle heating. Iodine is a good general stain for many organic compounds.[2]

    • A pure compound should ideally show a single spot. The presence of additional spots indicates impurities.

    • Calculate the Retention Factor (R_f) for each spot using the following formula:

      • R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • The R_f value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).

Interpreting the Results: What a Clean TLC Looks Like

A successful purity validation by TLC will show a single, well-defined spot for the 3-fluoro-5-methoxycinnamic acid sample. The absence of any secondary spots is a strong indication of high purity. If a reference standard is used, the R_f value of the sample spot should be identical to that of the standard.

Comparison with Other Analytical Techniques

While TLC is an excellent screening tool, it is often complemented by other, more quantitative techniques for a comprehensive purity assessment. The choice of method depends on the specific requirements of the analysis, such as the need for high resolution, sensitivity, or structural information.

TechniquePrincipleAdvantagesDisadvantagesSuitability for 3-fluoro-5-methoxycinnamic Acid Purity
Thin-Layer Chromatography (TLC) Differential adsorption on a thin layer of adsorbent.Simple, rapid, low cost, can screen multiple samples simultaneously.[1][5]Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.Excellent for preliminary screening: Useful for quickly checking for the presence of major impurities and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase under high pressure.High resolution, high sensitivity, quantitative, suitable for non-volatile and thermally labile compounds.[6]Higher cost of instrumentation and consumables, requires skilled operators.[7]Excellent: The gold standard for accurate and precise purity determination and impurity profiling.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.High resolution for volatile compounds, high sensitivity.Not suitable for non-volatile or thermally labile compounds without derivatization.Poor to Moderate: 3-fluoro-5-methoxycinnamic acid has a relatively high boiling point and would likely require derivatization, adding complexity to the method.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to interpret.Good for structural confirmation and identification of impurities: Can provide information on the structure of any impurities present if they are in sufficient concentration.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions.High sensitivity, provides molecular weight information.Does not separate isomers, often coupled with a separation technique (e.g., LC-MS, GC-MS).Good for identification of impurities: When coupled with HPLC (LC-MS), it is a powerful tool for identifying the molecular weights of impurities.
A Synergistic Approach to Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of a newly synthesized compound like 3-fluoro-5-methoxycinnamic acid, integrating TLC with other analytical techniques.

Purity_Validation_Workflow Start Synthesized 3-fluoro-5-methoxycinnamic acid TLC TLC Purity Screen Start->TLC Decision Single Spot? TLC->Decision HPLC HPLC-UV for Quantitative Purity Decision->HPLC Yes Purification Purification Required (e.g., Column Chromatography) Decision->Purification No NMR NMR for Structural Confirmation HPLC->NMR LCMS LC-MS for Impurity ID HPLC->LCMS If impurities detected Final Pure Compound (>95% by HPLC) NMR->Final LCMS->Purification Purification->TLC Re-screen

Caption: A comprehensive workflow for purity validation, from initial screening to final confirmation.

Trustworthiness and Self-Validation in the TLC Protocol

The described TLC protocol incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Use of a Reference Standard: Running a known pure standard alongside the sample provides a direct comparison of R_f values, confirming the identity of the main spot.

  • System Suitability: The achievement of a compact spot for the main compound and good separation from any impurities indicates that the chromatographic system is performing adequately.

  • Reproducibility: Repeating the TLC analysis with the same sample should yield consistent R_f values and purity profiles.

  • Orthogonal Methods: Confirmation of purity by a different analytical technique, such as HPLC, provides a high degree of confidence in the final assessment.

References

  • Ferenczi-Fodor, K., Végh, Z., & Renger, B. (2011). Impurity profiling of pharmaceuticals by thin-layer chromatography.
  • Kalogiannopoulou, M., et al. (2019).
  • Scribd. (n.d.). TLC vs HPLC: Key Differences Explained. Retrieved from [Link]

  • TIJER.org. (n.d.). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. Retrieved from [Link]

  • Ferenczi-Fodor, K., Végh, Z., & Renger, B. (2011). Impurity profiling of pharmaceuticals by thin-layer chromatography. PubMed. Retrieved from [Link]

  • Quora. (2022, September 17). What is the difference between using an HPLC machine and a simple TLC plate (thin layer chromatography) for separation? Retrieved from [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]

  • Sci-Hub. (n.d.). Impurity profiling of pharmaceuticals by thin-layer chromatography. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Sun, X., et al. (2026). Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry. Food Chemistry, 507, 148247.
  • Thode, J. (2018, July 11). Journal Club: Validation of a thin layer chromatography (TLC) method for content determination. ECA Academy. Retrieved from [Link]

  • Sun, X., et al. (2026, February 10). Structural elucidation and quantitative analysis of cinnamic acid derivatives using TIMS-MS, cyclodextrin adducts, and computational chemistry | Request PDF. ResearchGate. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • ResearchGate. (n.d.). List of cinnamic acid derivatives with their corresponding acid dissociation constant pKa. Retrieved from [Link]

Sources

Safety Operating Guide

(E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety & Disposal Guide: (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

As a laboratory professional or drug development scientist, handling specialized halogenated building blocks requires a rigorous approach to safety and environmental compliance. (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is a fluorinated cinnamic acid derivative. While highly valuable in medicinal chemistry and organic synthesis, its chemical structure—specifically the presence of a halogen (fluorine) and an acidic proton—dictates strict operational and disposal protocols [1].

This guide provides the foundational causality behind these safety measures, ensuring your laboratory maintains compliance with environmental regulations while protecting personnel.

Chemical Profile & Hazard Causality

To safely manage (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid, one must understand how its molecular structure influences its hazard profile:

  • Irritation Mechanism: The compound features an acrylic acid moiety conjugated with a lipophilic aromatic ring. This structure allows it to easily interact with and penetrate lipid membranes in the skin and respiratory tract, causing localized pH drops and tissue irritation (classified under H315, H319, and H335) [1].

  • Halogenated Thermal Stability: The carbon-fluorine (C-F) bond is exceptionally strong. If disposed of in standard municipal waste and burned at low temperatures, it can generate highly toxic hydrofluoric acid (HF) gas and persistent fluorinated organic pollutants. Therefore, it is strictly regulated under the EPA’s Resource Conservation and Recovery Act (RCRA) as a halogenated organic waste [2, 4].

Quantitative Operational & Disposal Parameters

To ensure self-validating safety systems within your lab, adhere to the strict quantitative limits outlined in Table 1.

Table 1: Critical Parameters for Storage and Waste Segregation

ParameterValue / LimitOperational Rationale
Storage Temperature 2°C to 8°CPrevents thermal degradation and spontaneous polymerization of the acrylic acid double bond.
Halogen Waste Threshold > 5% HalogenAny waste stream exceeding 5% halogen content triggers mandatory classification as "Halogenated Waste" under EPA RCRA guidelines [2].
Aqueous Content in Org. Waste < 10%Prevents phase separation and dangerous pressure build-up in halogenated liquid waste carboys.
Incineration Temperature > 1100°CRequired to fully cleave C-F bonds and prevent the formation of toxic dioxins/furans during disposal [4].

Standard Operating Procedure (SOP): Spill Clean-Up & Decontamination

In the event of a powder spill, standard sweeping will aerosolize the compound, creating a severe inhalation hazard. Follow this step-by-step methodology to safely neutralize the spill:

Step 1: Isolate and Assess Immediately clear personnel from the immediate vicinity. Verify the size of the spill and ensure the laboratory's ventilation (HVAC) is functioning properly.

Step 2: Don Appropriate PPE Equip nitrile gloves (double-gloving is highly recommended to prevent microscopic dermal exposure), chemical safety goggles, a fully fastened lab coat, and a P100 particulate respirator if the powder has been aerosolized [1].

Step 3: Wet Containment (No Dry Sweeping) Do not use a dry brush. Instead, cover the spilled (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid powder with absorbent laboratory pads slightly dampened with water or ethanol. The solvent dampens the powder, preventing it from becoming airborne.

Step 4: Collection Carefully fold the damp pads inward, trapping the chemical inside. Place the pads into a puncture-resistant, sealable hazardous waste bag.

Step 5: Surface Decontamination Wipe the affected bench or floor with ethanol-soaked rags. The ethanol will dissolve any residual organic acid that was not mechanically collected.

Step 6: Compliant Waste Routing Deposit all cleanup materials (pads, wipes, and outer gloves) into a designated "Halogenated Solid Waste" container. Do not place these items in standard biowaste or regular trash [3].

Waste Segregation & Disposal Protocol

Proper segregation of chemical waste is the cornerstone of laboratory compliance. Because (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid contains fluorine, it must be routed to a licensed hazardous waste facility capable of high-temperature incineration equipped with acid gas scrubbers (to neutralize HF emissions) [4].

  • Solid Waste: Unused powder, contaminated PPE, and empty reagent vials must be placed in a dedicated Halogenated Solid Waste bin.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., dichloromethane, methanol) during synthesis, the resulting solution must be routed to a Halogenated Organic Solvent waste carboy.

  • Incompatibility Warning: Never mix halogenated organic waste with nitric acid, heavy metals, or strong bases, as this can cause exothermic reactions or off-gassing.

Waste Routing Decision Tree

WasteRouting Start Waste Generation: (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid State Physical State of Waste? Start->State Solid Solid Powder / Crystals (Contaminated PPE, Spills) State->Solid Dry / Solid Liquid Dissolved in Solvent (e.g., DCM, Methanol) State->Liquid Solution SolidBin Halogenated Solid Waste Bin (EPA RCRA Compliant) Solid->SolidBin LiquidBin Halogenated Liquid Waste Bin (Aqueous/Organic Segregated) Liquid->LiquidBin Incineration High-Temperature Incineration (with HF Gas Scrubbers) SolidBin->Incineration Licensed Contractor LiquidBin->Incineration Licensed Contractor Success Compliant Disposal Achieved Incineration->Success

Figure 1: Decision tree for EPA RCRA-compliant disposal of fluorinated organic waste.

References

  • U.S. Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste (RCRA)". Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". Available at: [Link]

Personal protective equipment for handling (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comprehensive operational guide to move beyond the static nature of standard Safety Data Sheets (SDS). Standard safety documents tell you what the hazards are; this guide explains why they exist and provides field-proven, self-validating workflows to neutralize them.

Handling (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid requires a deep understanding of its structural chemistry. This compound is not just a simple organic acid; it is a specialized fluorinated building block whose specific functional groups dictate its handling, solubility, and toxicity profiles.

Mechanistic Toxicology & Hazard Profile

To handle this compound safely, you must understand the causality behind its reactivity. The molecule is a substituted cinnamic acid derivative characterized by three critical features: a carboxylic acid, a fluorinated/methoxylated phenyl ring, and an α,β-unsaturated carbonyl group.

  • The Michael Acceptor: Cinnamic acid derivatives possess an α,β-unsaturated carbonyl moiety, which acts as a "Michael acceptor"[1]. This structural feature is highly reactive toward nucleophiles. In a biological context, if the dust contacts your skin or respiratory tract, it can undergo covalent binding with the thiol groups of cysteine residues in your proteins, leading to severe irritation and contact dermatitis[2].

  • Fluorine's Electronic Effect: The incorporation of a highly electronegative fluorine atom on the phenyl ring alters the electronic distribution of the molecule. This substitution enhances the electrophilicity of the conjugated system, making it even more susceptible to nucleophilic attack compared to non-fluorinated analogs[3][4]. Furthermore, fluorination increases the compound's lipophilicity, enhancing its ability to penetrate the lipid bilayers of the skin.

Toxicology A (E)-3-(3-Fluoro-5-methoxyphenyl) acrylic acid Exposure B Skin/Mucous Membrane Contact A->B C Electrophilic α,β-Unsaturated Carbonyl (Michael Acceptor) B->C D Nucleophilic Attack by Biological Thiols/Amines C->D Fluorine enhances electrophilicity E Covalent Protein Binding (Sensitization/Irritation) D->E

Mechanistic pathway of tissue irritation via Michael addition to biological nucleophiles.

Personal Protective Equipment (PPE) Matrix

Do not treat all lab PPE as universally effective. The selection below is specifically calibrated for the physicochemical properties of fluorinated acrylic acids.

EquipmentSpecificationCausality (The "Why")
Gloves Nitrile (≥ 0.11 mm) or Butyl RubberNitrile provides an excellent barrier against the solid organic acid. However, if the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF), you must double-glove or use Butyl rubber. These solvents act as penetration enhancers, rapidly carrying the dissolved electrophile through standard nitrile.
Eye Protection Tight-fitting chemical gogglesAirborne dust from finely milled powders can cause severe corneal irritation due to the acidic and electrophilic nature of the compound. Safety glasses leave the orbital area vulnerable to ambient dust.
Body Protection Flame-retardant lab coat, knit cuffsKnit cuffs physically seal the gap between the glove and the sleeve, preventing the accumulation of reactive dust on exposed wrists, which is a primary cause of localized contact dermatitis.
Respiratory Certified Chemical Fume HoodMechanical containment is always superior to wearable PPE. A fume hood prevents the inhalation of irritant dust at the source.

Operational Workflows: Handling & Dispensing

Handling dry, fluorinated powders often introduces the risk of static cling, which can cause the powder to aerosolize or aggressively adhere to spatulas and balance walls.

Workflow Start Verify Fume Hood Face Velocity (≥100 fpm) PPE Don Double Gloves, Lab Coat, Goggles Start->PPE Prep Place Anti-Static Weigh Boat on Balance PPE->Prep Dispense Use Clean Spatula to Transfer Solid Prep->Dispense Seal Seal Container & Decontaminate Spatula Dispense->Seal End Transfer to Reaction Vessel or Solution Seal->End

Step-by-step operational workflow for the safe dispensing and weighing of the compound.

Protocol 1: Precision Weighing and Stock Solution Preparation
  • Step 1: Environmental Verification. Turn on the analytical balance inside a certified chemical fume hood.

    • Causality: Prevents aerosolized powder from reaching the operator's breathing zone.

    • Self-Validation: Verify the fume hood's digital monitor displays a face velocity of 100–120 fpm. If the alarm sounds or velocity is low, halt operations immediately.

  • Step 2: Static Mitigation. Pass the weigh boat and metal micro-spatula through an anti-static ionizer (zerostat gun).

    • Causality: Fluorinated aromatic compounds frequently exhibit strong static charges. Neutralizing the charge prevents the powder from dispersing uncontrollably.

    • Self-Validation: The powder should pour smoothly and sit flat in the weigh boat without "jumping" to the edges or the spatula.

  • Step 3: Dispensing and Sealing. Transfer the solid into a pre-tared vial. Cap the primary chemical container immediately after use.

    • Causality: Minimizes environmental exposure and prevents ambient lab moisture from degrading the stock material.

    • Self-Validation: The analytical balance reading must stabilize within 3 seconds, indicating no draft interference or static drift.

  • Step 4: Solubilization (If applicable). Add the designated solvent directly to the solid inside the vial using a syringe or pipette.

    • Causality: Dissolving the compound transforms the hazard from an unpredictable inhalation risk (dust) to a manageable dermal risk (solution).

    • Self-Validation: Visual inspection must confirm a clear, homogenous solution with no floating particulates before removing the vial from the hood.

Spill Management & Decontamination Plan

If (E)-3-(3-Fluoro-5-methoxyphenyl)acrylic acid is spilled outside of a controlled containment zone, immediate chemical quenching is required to neutralize the acidic proton and wash away the reactive Michael acceptor.

Protocol 2: Solid Spill Decontamination
  • Step 1: Containment via Dampening. Cover the spilled powder with absorbent paper towels lightly dampened with a 5% Sodium Bicarbonate (

    
    ) solution.
    
    • Causality: Dampening prevents dust aerosolization. The mild base specifically targets the carboxylic acid moiety, deprotonating it to form a highly water-soluble sodium salt, which is easier to wipe up than the lipophilic free acid.

    • Self-Validation: There must be no visible dust clouds upon the application of the paper towels.

  • Step 2: Mechanical Removal. Sweep the damp paper and powder into a sealable hazardous waste bag using a disposable plastic scraper.

    • Causality: Avoids cross-contamination of reusable lab tools (like brushes or dustpans) with a potent skin sensitizer.

    • Self-Validation: The spill surface must appear visually clean of all white powder residue.

  • Step 3: Chemical Quenching. Wipe the area thoroughly with a 1% Sodium Hydroxide (

    
    ) solution, followed by a generous distilled water rinse.
    
    • Causality: Ensures any microscopic residual acid is completely neutralized and removed from the benchtop.

    • Self-Validation: Swab the decontaminated area with pH indicator paper; the surface pH must read neutral (pH 6–8). If it is acidic, repeat Step 3.

Waste Disposal Plan

Because this compound contains a stable carbon-fluorine bond, it requires specific end-of-life logistical handling.

  • Solid Waste: Place all contaminated weigh boats, spatulas, and spill cleanup materials into a designated, clearly labeled "Solid Hazardous Organic Waste" container.

  • Liquid Waste (Organic Solutions): Dispose of any solutions (e.g., DMSO, Methanol, or DMF mixtures) strictly into Halogenated Organic Waste carboys.

    • Causality: High-temperature incineration of fluorinated compounds requires specialized facility scrubbers to capture and neutralize hydrofluoric acid (HF) gas generated during combustion. Mixing this into non-halogenated waste streams poses a severe safety and regulatory risk to disposal facilities.

    • Self-Validation: Ensure the waste manifest accurately lists "Fluorinated organic acid derivative" to guarantee proper downstream processing by your Environmental Health and Safety (EHS) department.

References

  • Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. MDPI. Available at: [Link]

  • Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Semantic Scholar. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.